L-Glutamic acid-15N,d5
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C5H9NO4 |
|---|---|
分子量 |
153.15 g/mol |
IUPAC名 |
(2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuteriopentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1D2,2D2,3D,6+1 |
InChIキー |
WHUUTDBJXJRKMK-BSEDQRDZSA-N |
異性体SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)O)[15NH2] |
正規SMILES |
C(CC(=O)O)C(C(=O)O)N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of L-Glutamic Acid-¹⁵N,d₅
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis and purification of L-Glutamic acid-¹⁵N,d₅. This isotopically labeled amino acid is a valuable tool in metabolic research, protein structural analysis, and as an internal standard in quantitative mass spectrometry-based applications. The synthesis strategy detailed herein combines the stereospecificity of enzymatic catalysis for ¹⁵N incorporation with the use of a deuterated precursor to achieve high isotopic enrichment and chemical purity.
Synthesis of L-Glutamic Acid-¹⁵N,d₅
The synthesis of L-Glutamic acid-¹⁵N,d₅ is achieved through an enzymatic reductive amination of deuterated α-ketoglutarate using [¹⁵N]ammonium chloride. The reaction is catalyzed by L-glutamate dehydrogenase (GDH) and requires a cofactor regeneration system.
Signaling Pathway: Enzymatic Reductive Amination
The core of the synthesis is the enzymatic conversion of α-ketoglutarate to L-glutamic acid. This process involves the stereospecific addition of an amino group from ammonia to the α-keto acid, with the concomitant oxidation of a reduced nicotinamide adenine dinucleotide (NADH) cofactor. To ensure the reaction proceeds to completion, a NADH regeneration system, typically comprising glucose and glucose dehydrogenase (GlcDH), is employed.
Enzymatic synthesis of L-Glutamic acid-¹⁵N,d₅.
Experimental Protocol: Synthesis
This protocol is adapted from established enzymatic methods for ¹⁵N-labeling[1].
Materials:
-
α-Ketoglutaric acid-d₄ (commercially available)
-
[¹⁵N]Ammonium chloride (≥98 atom % ¹⁵N)
-
L-Glutamate Dehydrogenase (GDH) from bovine liver (e.g., Sigma-Aldrich G2626 or equivalent)
-
Glucose Dehydrogenase (GlcDH) from Bacillus megaterium (e.g., Sigma-Aldrich G6758 or equivalent)
-
D-Glucose
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Sodium hydroxide (NaOH), 1 M
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
Procedure:
-
In a temperature-controlled reaction vessel, dissolve 40 mmol of D-glucose, 8 mmol of α-ketoglutaric acid-d₄ (sodium salt), and 8 mmol of [¹⁵N]ammonium chloride in 70 mL of deionized water.
-
Maintain the temperature at 30°C and adjust the pH of the solution to 8.0 with 1 M NaOH.
-
To the reaction mixture, add 0.5 mmol of NADH, 100 units of GDH, and 110 units of GlcDH.
-
Monitor the pH of the reaction. The formation of gluconic acid will cause a decrease in pH. Maintain the pH between 8.0 and 8.2 by the dropwise addition of 1 M NaOH.
-
The reaction is typically complete within 2-3 hours, indicated by the cessation of pH change.
-
To terminate the reaction and denature the enzymes, heat the reaction mixture to 85°C for 15 minutes.
-
Cool the mixture and remove the precipitated proteins by centrifugation or filtration.
Purification of L-Glutamic Acid-¹⁵N,d₅
The purification of the synthesized L-Glutamic acid-¹⁵N,d₅ is a two-step process involving ion-exchange chromatography to remove unreacted starting materials and other charged impurities, followed by recrystallization to obtain a high-purity crystalline product.
Experimental Workflow: Purification
Purification workflow for L-Glutamic acid-¹⁵N,d₅.
Experimental Protocol: Purification
2.2.1. Ion-Exchange Chromatography
This protocol is based on established methods for glutamic acid purification[2].
Materials:
-
Strong cation-exchange resin (e.g., Dowex 50WX8, 100-200 mesh, H⁺ form)
-
Ammonium hydroxide (NH₄OH), 2 M
-
Hydrochloric acid (HCl), 1 M
-
Chromatography column
Procedure:
-
Prepare a slurry of the cation-exchange resin in deionized water and pack it into a chromatography column.
-
Equilibrate the column by washing with 3-5 column volumes of deionized water.
-
Adjust the pH of the clarified supernatant from the synthesis step to approximately 2.0 with 1 M HCl.
-
Load the acidified supernatant onto the equilibrated column.
-
Wash the column with 3-5 column volumes of deionized water to remove unreacted glucose, gluconic acid, and other non-retained impurities.
-
Elute the bound L-Glutamic acid-¹⁵N,d₅ from the resin using 2 M ammonium hydroxide.
-
Collect fractions and monitor the presence of glutamic acid using a suitable method (e.g., thin-layer chromatography with ninhydrin staining).
-
Pool the fractions containing the product.
2.2.2. Recrystallization
This protocol is based on the principle of isoelectric precipitation of glutamic acid[1][3].
Materials:
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
-
Ethanol
Procedure:
-
Concentrate the pooled fractions from the ion-exchange chromatography under reduced pressure to a smaller volume.
-
Carefully adjust the pH of the concentrated solution to the isoelectric point of glutamic acid (pH 3.2) with 1 M HCl.
-
Cool the solution overnight at 4°C to facilitate the crystallization of L-Glutamic acid-¹⁵N,d₅.
-
Isolate the white crystalline solid by filtration.
-
Wash the crystals with a small amount of cold deionized water and then with ethanol.
-
Dry the purified L-Glutamic acid-¹⁵N,d₅ crystals under vacuum.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis and purification of L-Glutamic acid-¹⁵N,d₅ based on reported yields for the analogous ¹⁵N-labeled synthesis[1].
| Parameter | Expected Value | Reference |
| Synthesis | ||
| Starting Material (α-Ketoglutarate-d₄) | 8 mmol | [1] |
| Starting Material ([¹⁵N]Ammonium Chloride) | 8 mmol | [1] |
| Reaction Yield | ~70% | [1] |
| Product Characterization | ||
| Isotopic Enrichment (¹⁵N) | >99 atom % | [1] |
| Isotopic Enrichment (d₅) | Dependent on precursor purity | - |
| Chemical Purity (post-purification) | >98% | - |
Conclusion
This technical guide outlines a reliable and efficient method for the synthesis and purification of L-Glutamic acid-¹⁵N,d₅. The enzymatic approach ensures high stereoselectivity, resulting in the biologically active L-isomer. The combination of a deuterated precursor and a ¹⁵N-labeled nitrogen source provides a direct route to this dual-labeled amino acid. The detailed purification protocol, involving ion-exchange chromatography and recrystallization, is designed to yield a final product of high chemical and isotopic purity, suitable for a wide range of research and development applications. Researchers, scientists, and drug development professionals can utilize this guide to produce this essential labeled compound for their advanced studies.
References
L-Glutamic acid-15N,d5 molecular weight and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of L-Glutamic acid-15N,d5, an isotopically labeled form of the non-essential amino acid, L-glutamic acid. This stable isotope-labeled compound serves as a critical tool in metabolic research, drug development, and clinical diagnostics, enabling precise tracing and quantification in biological systems.
Core Physicochemical Data
The key quantitative data for this compound are summarized in the table below. This information is fundamental for experimental design, analytical method development, and data interpretation.
| Parameter | Value | Reference |
| Molecular Formula | C₅H₄D₅¹⁵NO₄ | [] |
| Molecular Weight | 153.15 g/mol | [] |
| Isotopic Enrichment | Nitrogen-15 (¹⁵N), Deuterium (D) | [][2] |
| Labeling Positions | One ¹⁵N atom and five D atoms at the 2,3,3,4,4-positions | [] |
Chemical Structure
This compound is a derivative of L-glutamic acid where the standard nitrogen atom (¹⁴N) is replaced by its heavier isotope, ¹⁵N, and five hydrogen atoms are substituted with deuterium. This labeling provides a distinct mass signature for use in mass spectrometry-based analyses.
Caption: Chemical structure of this compound.
Applications in Research and Development
This compound is extensively utilized as an internal standard in quantitative mass spectrometry for the accurate determination of L-glutamic acid concentrations in various biological matrices. Its role as an excitatory neurotransmitter makes it a key molecule in neuroscience research, where this labeled version aids in studying glutamate metabolism and receptor binding.
References
Isotopic Enrichment of L-Glutamic Acid-¹⁵N,d₅: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic enrichment of L-Glutamic acid with both Nitrogen-15 (¹⁵N) and deuterium (d₅). This doubly labeled molecule is a powerful tool in metabolic research, proteomics, and as an internal standard for quantitative mass spectrometry. This document details the synthetic protocols, presents key quantitative data, and illustrates the utility of L-Glutamic acid-¹⁵N,d₅ in elucidating complex biological pathways.
Quantitative Data Summary
The isotopic enrichment of L-Glutamic acid-¹⁵N,d₅ is a multi-step process. The following tables summarize the key quantitative parameters associated with the synthesis and characterization of this molecule.
| Parameter | Value | Method of Determination | Reference |
| ¹⁵N Enrichment | > 99 atom % | Mass Spectrometry (MS), ¹³C NMR | [1] |
| Deuterium Enrichment (d₅) | > 98 atom % | ¹H NMR, Mass Spectrometry (MS) | [2] |
| Chemical Purity | ≥ 98% | HPLC, NMR | Commercial Suppliers |
| Overall Yield (from α-ketoglutarate) | ~65-70% | Gravimetric | [1] |
Table 1: Key quantitative data for the synthesis of L-Glutamic acid-¹⁵N,d₅.
| Property | Value |
| Molecular Formula | C₅H₄D₅¹⁵NO₄ |
| Molecular Weight | 153.15 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in water |
Table 2: Physicochemical properties of L-Glutamic acid-¹⁵N,d₅.
Experimental Protocols
The synthesis of L-Glutamic acid-¹⁵N,d₅ is achieved through a chemoenzymatic approach. First, the precursor α-ketoglutaric acid is deuterated, followed by an enzymatic reductive amination using a ¹⁵N-labeled nitrogen source.
Synthesis of α-Ketoglutaric Acid-d₅
This protocol is adapted from a general method for the α-deuteration of carbonyl compounds using a Lewis acid catalyst.[2]
Materials:
-
α-Ketoglutaric acid
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a solution of α-ketoglutaric acid (1 equivalent) in anhydrous dichloromethane under an inert atmosphere, add tris(pentafluorophenyl)borane (0.1 equivalents).
-
Add deuterium oxide (5 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the deuteration can be monitored by ¹H NMR by observing the disappearance of the signals corresponding to the α-protons.
-
Upon completion, quench the reaction by adding H₂O.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield deuterated α-ketoglutaric acid (α-ketoglutaric acid-d₅).
-
The product can be further purified by recrystallization.
Enzymatic Synthesis of L-Glutamic Acid-¹⁵N,d₅
This protocol utilizes the enzyme Glutamate Dehydrogenase (GDH) for the stereospecific reductive amination of the deuterated α-ketoglutarate. A cofactor regeneration system with Glucose Dehydrogenase (GlcDH) is employed to ensure a continuous supply of NADH.[1]
Materials:
-
α-Ketoglutaric acid-d₅ (from step 2.1)
-
[¹⁵N]Ammonium chloride (¹⁵NH₄Cl, 99 atom % ¹⁵N)
-
D-Glucose
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Glutamate Dehydrogenase (GDH) from bovine liver (e.g., Sigma-Aldrich)
-
Glucose Dehydrogenase (GlcDH) from Bacillus subtilis (e.g., Sigma-Aldrich)
-
Phosphate buffer (0.1 M, pH 8.0)
-
NaOH (1 M)
-
HCl (1 M)
-
Ion-exchange chromatography column (e.g., Dowex 50W)
Procedure:
-
In a reaction vessel, dissolve α-ketoglutaric acid-d₅ (1 equivalent), [¹⁵N]ammonium chloride (1.2 equivalents), D-glucose (1.5 equivalents), and NAD⁺ (0.01 equivalents) in 0.1 M phosphate buffer (pH 8.0).
-
Adjust the pH of the solution to 8.0 with 1 M NaOH.
-
Initiate the reaction by adding Glutamate Dehydrogenase (100-200 units) and Glucose Dehydrogenase (100-200 units).
-
Maintain the pH of the reaction mixture at 8.0 by the controlled addition of 1 M NaOH, as the reaction produces gluconic acid which lowers the pH.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24 hours.
-
Terminate the reaction by heating the mixture to 80°C for 15 minutes to denature the enzymes.
-
Centrifuge the mixture to pellet the denatured proteins and collect the supernatant.
-
Adjust the pH of the supernatant to approximately 2 with 1 M HCl.
-
Purify the L-Glutamic acid-¹⁵N,d₅ by ion-exchange chromatography. Elute with a gradient of ammonium hydroxide.
-
Lyophilize the fractions containing the product to obtain a white crystalline solid.
Visualization of Pathways and Workflows
Enzymatic Synthesis Workflow
The following diagram illustrates the workflow for the enzymatic synthesis of L-Glutamic acid-¹⁵N,d₅.
Caption: Chemoenzymatic synthesis of L-Glutamic acid-¹⁵N,d₅.
Glutamine-Glutamate Cycle and TCA Cycle Entry
L-Glutamic acid-¹⁵N,d₅ is a valuable tracer for studying the glutamine-glutamate cycle in the brain and its anaplerotic contribution to the Tricarboxylic Acid (TCA) cycle in cancer cells.[3][4]
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. B(C6F5)3-Catalyzed α-Deuteration of Bioactive Carbonyl Compounds with D2O - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Precursors of glutamic acid nitrogen in primary neuronal cultures: studies with 15N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiological impact of in vivo stable isotope tracing on cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Commercial Sourcing and Application of L-Glutamic acid-¹⁵N,d₅ for Advanced Research
For researchers, scientists, and drug development professionals leveraging stable isotope tracers, L-Glutamic acid-¹⁵N,d₅ is a critical tool for elucidating metabolic pathways and quantifying glutamate metabolism. This technical guide provides an in-depth overview of commercial suppliers, product specifications, and detailed experimental protocols for the effective use of this labeled compound.
Commercial Suppliers and Product Specifications
The primary commercial suppliers of L-Glutamic acid-¹⁵N,d₅ for research purposes are Cambridge Isotope Laboratories (CIL) and MedChemExpress. Both companies specialize in high-purity stable isotope-labeled compounds essential for metabolic research, proteomics, and as standards for mass spectrometry.
Below is a comparative table summarizing the quantitative data for L-Glutamic acid-¹⁵N,d₅ and its closely related analogs available from these suppliers.
| Product Specification | Cambridge Isotope Laboratories (CIL) | MedChemExpress |
| Product Name | L-Glutamic acid (2,3,3,4,4-D₅, 98%; ¹⁵N, 98%)[1] | L-Glutamic acid-¹⁵N,d₅[2] |
| Catalog Number | DNLM-6996 | HY-14608S9 |
| Isotopic Purity (¹⁵N) | 98%[1] | Information not readily available |
| Isotopic Purity (D) | 98% (D₅)[1] | Information not readily available |
| Chemical Purity | 98%[1] | >98% (as per general standard) |
| Molecular Weight | 153.15[1] | 153.15 |
| Format | Solid/Neat[1] | Solid |
| Primary Applications | Biomolecular NMR, Metabolism, Metabolomics, Proteomics[1] | Tracer, Internal standard for NMR, GC-MS, or LC-MS[3] |
| Storage Conditions | Room temperature, away from light and moisture[1] | -20°C for 1 month, -80°C for 6 months[3] |
Experimental Protocols
The utilization of L-Glutamic acid-¹⁵N,d₅ in research predominantly falls into two categories: as a tracer for metabolic flux analysis (MFA) and as an internal standard for quantitative mass spectrometry.
Protocol 1: Metabolic Flux Analysis in Cell Culture
This protocol outlines the use of L-Glutamic acid-¹⁵N,d₅ to trace glutamate metabolism in cultured cells.
1. Cell Culture and Labeling:
-
Culture cells in standard media to the desired confluence.
-
For the experiment, switch to a custom media formulation that is devoid of glutamine and glutamate.
-
Supplement this media with a known concentration of L-Glutamic acid-¹⁵N,d₅. The concentration should be determined based on the specific cell line and experimental goals.
-
Incubate the cells in the labeling media for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the incorporation of the stable isotopes into downstream metabolites.
2. Metabolite Extraction:
-
Aspirate the labeling media and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding liquid nitrogen directly to the culture dish.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.
-
Collect the supernatant containing the polar metabolites.
3. Sample Analysis by LC-MS/MS:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for liquid chromatography (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Inject the sample onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Use a suitable chromatography method, such as ion-pair chromatography, to separate glutamate from other metabolites.
-
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode to detect the transition of the labeled glutamate and its downstream metabolites.
4. Data Analysis:
-
Process the raw mass spectrometry data to obtain peak areas for the different isotopologues of glutamate and related metabolites.
-
Calculate the isotopic enrichment to determine the contribution of the labeled glutamate to various metabolic pathways.
-
Use metabolic flux analysis software to model the flux through central carbon metabolism.
Protocol 2: Use as an Internal Standard for Glutamate Quantification
This protocol describes the use of L-Glutamic acid-¹⁵N,d₅ as an internal standard for the accurate quantification of endogenous glutamate in biological samples.
1. Sample Preparation:
-
To a known amount of biological sample (e.g., plasma, tissue homogenate), add a known amount of L-Glutamic acid-¹⁵N,d₅.
-
Perform a protein precipitation step by adding a solvent such as acetonitrile or methanol.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. LC-MS/MS Analysis:
-
As described in the MFA protocol, use an LC-MS/MS system to separate and detect both the endogenous (unlabeled) glutamate and the ¹⁵N,d₅-labeled internal standard.
-
Set up MRM transitions for both the analyte and the internal standard.
3. Quantification:
-
Create a calibration curve using known concentrations of unlabeled glutamate spiked with the same fixed concentration of the L-Glutamic acid-¹⁵N,d₅ internal standard.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Use the peak area ratio from the unknown sample to determine the concentration of endogenous glutamate from the calibration curve. This ratiometric approach corrects for variations in sample preparation and instrument response.
Visualizations
Logical Relationship: Supplier Selection
Caption: Decision workflow for selecting a suitable commercial supplier.
Experimental Workflow: Metabolic Flux Analysis
Caption: A typical experimental workflow for metabolic flux analysis.
Signaling Pathway: Glutamate Metabolism
Caption: Central role of Glutamate in cellular metabolism.
References
The Role of L-Glutamic Acid-15N,d5 in Metabolic Pathway Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope-labeled compounds are indispensable tools in the field of metabolomics for elucidating complex biochemical processes. Among these, L-Glutamic acid-15N,d5, a heavy-isotope labeled version of L-glutamic acid, has emerged as a critical tracer for metabolic pathway analysis. This technical guide provides a comprehensive overview of the application of this compound in metabolic research, with a focus on its use in conjunction with mass spectrometry and nuclear magnetic resonance spectroscopy. We will delve into detailed experimental protocols, data interpretation strategies, and the visualization of metabolic pathways to provide researchers with a practical framework for utilizing this powerful tool in their studies.
Introduction: The Significance of Isotopic Tracers in Metabolomics
Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. This provides a functional readout of the physiological state of a cell or organism. However, the static measurement of metabolite concentrations often provides an incomplete picture of cellular dynamics. Metabolic flux analysis, the study of the rates of metabolic reactions, offers a more dynamic view of cellular metabolism.
Stable isotope labeling, in conjunction with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, is a cornerstone of metabolic flux analysis.[1] By introducing a metabolite labeled with heavy isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can trace the metabolic fate of the labeled atoms as they are incorporated into downstream metabolites.[1]
L-Glutamic acid is a central node in cellular metabolism, participating in numerous key pathways, including the tricarboxylic acid (TCA) cycle, amino acid biosynthesis, and neurotransmitter synthesis.[2] Its labeled counterpart, this compound, incorporates both a heavy nitrogen isotope (¹⁵N) and five deuterium (d5) atoms. This dual labeling provides a unique signature that allows for the precise tracking of both the carbon skeleton and the amino group of glutamic acid as it is metabolized. This makes it an invaluable tool for dissecting the complexities of glutamine and glutamate metabolism, particularly in the context of cancer metabolism and drug development.[3][4][5]
Core Applications of this compound
The unique isotopic signature of this compound enables its use in a variety of applications:
-
Metabolic Flux Analysis: Quantifying the rate of metabolic reactions in pathways such as the TCA cycle and glutaminolysis.[6]
-
Metabolite Fate Mapping: Identifying the downstream metabolites that are derived from glutamic acid.
-
Quantitative Metabolomics: Serving as an internal standard for the accurate quantification of unlabeled glutamic acid and other related metabolites.[3][5]
-
Drug Discovery and Development: Assessing the impact of therapeutic agents on specific metabolic pathways.
Experimental Protocols
The following sections outline generalized protocols for in vitro and in vivo tracer studies using this compound. These should be adapted based on the specific research question and experimental system.
In Vitro Cell Culture Labeling Experiment
This protocol describes a typical workflow for tracing the metabolism of this compound in cultured cells.
Materials:
-
Cell culture medium (lacking endogenous glutamic acid and glutamine)
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (80%), ice-cold
-
Milli-Q water
-
Centrifuge tubes
-
Cell scraper
-
Liquid nitrogen
Procedure:
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and grow for 24-48 hours.
-
Media Preparation: Prepare the labeling medium by supplementing the base medium with this compound at a final concentration typically ranging from 0.5 to 2 mM. The exact concentration should be optimized for the cell line and experimental goals.
-
Labeling: Remove the standard growth medium, wash the cells once with pre-warmed PBS, and then add the pre-warmed labeling medium.
-
Incubation: Incubate the cells for a specific duration (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled glutamic acid. The time course should be designed to capture the desired metabolic events.
-
Metabolism Quenching and Metabolite Extraction:
-
Aspirate the labeling medium.
-
Wash the cells rapidly with ice-cold PBS to remove any remaining extracellular label.
-
Immediately add a sufficient volume of ice-cold 80% methanol to the culture dish and place it on dry ice for 10 minutes to quench all enzymatic activity.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled centrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.
-
Collect the supernatant, which contains the polar metabolites.
-
-
Sample Preparation for Analysis:
-
Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.
-
Resuspend the dried metabolites in a solvent compatible with the analytical platform (e.g., 50% acetonitrile for LC-MS).
-
In Vivo Animal Tracer Study
This protocol provides a general framework for an in vivo experiment using this compound. All animal procedures must be approved by the relevant institutional animal care and use committee.
Materials:
-
This compound, sterile solution
-
Saline solution, sterile
-
Surgical tools
-
Liquid nitrogen
-
Homogenizer
-
Extraction solvent (e.g., 80% methanol)
Procedure:
-
Tracer Administration: Administer the sterile this compound solution to the animal via an appropriate route, such as intravenous (IV) or intraperitoneal (IP) injection. The dosage will depend on the animal model and the specific research question.
-
Tissue Collection: At predetermined time points after administration, euthanize the animal and rapidly excise the tissues of interest.
-
Metabolism Quenching: Immediately freeze the collected tissues in liquid nitrogen to halt metabolic activity.
-
Metabolite Extraction:
-
Weigh a small piece of the frozen tissue (typically 20-50 mg).
-
Homogenize the tissue in a pre-chilled extraction solvent using a bead beater or other suitable homogenizer.
-
Centrifuge the homogenate at high speed to pellet insoluble material.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for Analysis: Proceed with the same sample preparation steps as described for the in vitro protocol.
Data Presentation and Analysis
Mass Spectrometry Analysis
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for separating and detecting the isotopologues of various metabolites. The mass shift introduced by the ¹⁵N and deuterium atoms in this compound and its downstream products allows for their differentiation from their unlabeled counterparts.
Table 1: Theoretical Mass Isotopologue Distribution of Key Metabolites in a this compound Tracing Experiment.
| Metabolite | Unlabeled Monoisotopic Mass (M+0) | Labeled Monoisotopic Mass (M+n) | Isotopic Label |
| L-Glutamic acid | 147.0532 | 153.0834 | ¹⁵N, d5 |
| Alpha-ketoglutarate | 146.0266 | 150.0543 | d4 |
| L-Aspartic acid | 133.0375 | 138.0677 | ¹⁵N, d4 |
| L-Alanine | 89.0477 | 91.0583 | d2 |
| Succinate | 118.0266 | 122.0543 | d4 |
| Fumarate | 116.0110 | 120.0387 | d4 |
| Malate | 134.0372 | 138.0649 | d4 |
Note: The exact mass shifts and resulting isotopologues will depend on the specific metabolic transformations.
Data Interpretation
The fractional enrichment of a metabolite is calculated as the ratio of the peak area of the labeled isotopologue to the sum of the peak areas of all its isotopologues. This information can be used to determine the contribution of glutamic acid to the synthesis of downstream metabolites and to calculate metabolic fluxes using specialized software.
Visualization of Metabolic Pathways
Understanding the flow of atoms through metabolic networks is crucial for interpreting tracer data. The following diagrams, generated using Graphviz, illustrate the key pathways involving glutamic acid metabolism.
Caption: The Glutaminolysis Pathway, illustrating the conversion of glutamine to α-ketoglutarate, which then enters the TCA cycle.
Caption: The Tricarboxylic Acid (TCA) Cycle, showing the entry of α-ketoglutarate derived from glutamic acid.
Caption: A generalized experimental workflow for metabolic tracer studies using this compound.
Conclusion
This compound is a powerful and versatile tool for researchers seeking to unravel the complexities of cellular metabolism. Its application in stable isotope tracing studies provides unparalleled insights into the intricate network of metabolic pathways involving glutamic acid. By enabling the precise quantification of metabolic fluxes and the detailed mapping of metabolite fates, this tracer facilitates a deeper understanding of cellular physiology in both health and disease, thereby accelerating research in areas such as oncology and drug development. The methodologies and visualizations presented in this guide offer a solid foundation for the successful implementation of this compound in metabolic research.
References
An In-depth Technical Guide to Understanding Glutamate Metabolism with Stable Isotopes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of stable isotope tracing to elucidate the complexities of glutamate metabolism. It covers core metabolic pathways, detailed experimental protocols, data interpretation, and the presentation of quantitative data in a clear, structured format.
Introduction: The Central Role of Glutamate and Isotope Tracing
Glutamate is a non-essential amino acid that plays a pivotal role in a multitude of cellular processes, including biosynthesis of proteins and nucleic acids, energy production, and neurotransmission.[1] In rapidly proliferating cells, such as cancer cells, glutamine (a precursor to glutamate) is a key substrate that fuels the tricarboxylic acid (TCA) cycle, a process known as glutaminolysis.[2][3][4][5][6] Understanding the metabolic fate of glutamate is crucial for identifying therapeutic targets in various diseases, including cancer and neurological disorders.[7][8]
Stable isotope tracing has emerged as a powerful technique to investigate the dynamics of metabolic pathways.[7] This method involves introducing molecules labeled with stable isotopes (e.g., ¹³C, ¹⁵N) into a biological system and tracking their incorporation into downstream metabolites.[7] By using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the flux through specific metabolic pathways.[7][9]
Core Metabolic Pathways Involving Glutamate
Glutamate sits at the crossroads of several key metabolic pathways. The primary routes of glutamine and glutamate metabolism are glutaminolysis and reductive carboxylation.[2][3][4]
-
Glutaminolysis: This is the process where glutamine is converted to glutamate by the enzyme glutaminase (GLS).[8][10] Glutamate is then converted to the TCA cycle intermediate α-ketoglutarate (α-KG) by either glutamate dehydrogenase (GDH) or various aminotransferases.[5][8][10] α-KG then enters the TCA cycle to support energy production and biosynthesis.[8]
-
Reductive Carboxylation: Under certain conditions, such as hypoxia or mitochondrial dysfunction, α-KG can be converted back to isocitrate and then citrate in a reversal of the TCA cycle.[2][3][4] This process, known as reductive carboxylation, provides a crucial source of acetyl-CoA for the synthesis of lipids.[2][3][4]
Visualization of Glutamate Metabolism
The following diagram illustrates the central pathways of glutamate metabolism, including its entry into the TCA cycle and its role in both oxidative and reductive pathways.
Experimental Design and Protocols for Stable Isotope Tracing
A well-designed stable isotope tracing experiment is critical for obtaining meaningful data.[4] Key considerations include the choice of isotopic tracer, labeling duration, and the analytical method.
Choice of Isotopic Tracer
The selection of the tracer depends on the specific metabolic pathway under investigation.[4] For studying glutamate metabolism, the most common tracers are:
-
[U-¹³C₅]-Glutamine: Uniformly labeled glutamine is an excellent choice for assessing the overall contribution of glutamine to the TCA cycle and lipogenesis.[4]
-
[1-¹³C]-Glutamine and [5-¹³C]-Glutamine: These partially labeled tracers can be used to differentiate between oxidative and reductive glutamine metabolism.[4]
-
[U-¹³C₆]-Glucose: Uniformly labeled glucose is used to trace the contribution of glycolysis to the TCA cycle and compare it with glutamine's contribution.[6]
Experimental Workflow
The general workflow for a stable isotope tracing experiment involves cell culture and labeling, metabolite extraction, and analysis by mass spectrometry.
Detailed Experimental Protocol: A Case Study in A549 Lung Cancer Cells
This protocol is adapted from methodologies used for studying glutamine metabolism in cancer cells.[4]
1. Cell Culture and Isotope Labeling:
- Culture A549 human lung adenocarcinoma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.[4]
- For the labeling experiment, use a specialized basal DMEM medium that lacks glucose and glutamine.[4]
- Supplement this medium with 10% dialyzed FBS, unlabeled glucose (e.g., 10 mM), and the desired ¹³C-labeled tracer (e.g., 4 mM [U-¹³C₅]-glutamine).
- Incubate the cells in the labeling medium until they reach isotopic steady state. This can vary, but for TCA cycle metabolites, it is often achieved within a few hours.[4]
2. Metabolite Extraction:
- Aspirate the labeling medium and wash the cells rapidly with ice-cold saline.
- Quench metabolism by adding a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water.
- Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
- Centrifuge to pellet the protein and cellular debris.
- Collect the supernatant containing the polar metabolites.
3. GC-MS Analysis:
- Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
- Derivatize the dried metabolites to increase their volatility for gas chromatography. A common method is methoximation followed by silylation.[4]
- Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer (GC-MS).[4]
Data Presentation and Interpretation
The output from a mass spectrometer provides the mass isotopomer distribution (MID) for each metabolite, which is the relative abundance of each isotopologue (M+0, M+1, M+2, etc.). This data must be corrected for the natural abundance of stable isotopes.[11]
Quantitative Data Summary
The following table presents hypothetical MID data for key TCA cycle intermediates in cancer cells cultured with [U-¹³C₅]-Glutamine. This demonstrates how glutamine-derived carbons are incorporated into the TCA cycle.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |
| Glutamate | 5.2 | 1.1 | 1.5 | 2.2 | 5.0 | 85.0 |
| α-Ketoglutarate | 6.1 | 1.3 | 1.8 | 2.5 | 6.3 | 82.0 |
| Malate | 35.8 | 5.1 | 10.2 | 8.9 | 40.0 | 0.0 |
| Citrate (Oxidative) | 40.5 | 6.2 | 12.5 | 9.8 | 31.0 | 0.0 |
| Citrate (Reductive) | 40.5 | 1.0 | 2.5 | 3.0 | 15.0 | 38.0 |
-
Interpretation:
-
The high abundance of M+5 glutamate and α-ketoglutarate indicates direct conversion from the [U-¹³C₅]-glutamine tracer.
-
The presence of M+4 in malate and citrate signifies one full turn of the oxidative TCA cycle with glutamine as the anaplerotic source.
-
A significant M+5 citrate peak is a hallmark of reductive carboxylation, where ¹³C₅-α-ketoglutarate is converted back to citrate.[2]
-
Applications in Research and Drug Development
Stable isotope tracing of glutamate metabolism has significant applications:
-
Oncology: Identifying metabolic vulnerabilities in cancer cells, such as their dependence on glutaminolysis, can lead to the development of targeted therapies.[2][3][6][7] For example, inhibitors of the enzyme glutaminase are being investigated as anti-cancer agents.
-
Neuroscience: Elucidating the role of the glutamate-glutamine cycle in neurotransmission can provide insights into neurological disorders like epilepsy.[12][13]
-
Drug Development: This technique can be used to assess the mechanism of action of drugs that target metabolic pathways and to identify biomarkers of drug response.
Conclusion
Stable isotope tracing is an indispensable tool for quantitatively analyzing glutamate metabolism.[7] By providing a detailed picture of metabolic fluxes, this technique offers profound insights into cellular physiology in both health and disease. The methodologies and data interpretation frameworks presented in this guide serve as a foundation for researchers and drug development professionals to effectively utilize this powerful approach in their work.
References
- 1. A pathway map of glutamate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 13C isotope-assisted methods for quantifying glutamine metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutaminolysis - Wikipedia [en.wikipedia.org]
- 6. 13C-labeled glutamine for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 7. mdpi.com [mdpi.com]
- 8. From Krebs to Clinic: Glutamine Metabolism to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic flux from the Krebs cycle to glutamate transmission tunes a neural brake on seizure onset | PLOS Genetics [journals.plos.org]
- 13. Metabolic flux from the Krebs cycle to glutamate transmission tunes a neural brake on seizure onset - PMC [pmc.ncbi.nlm.nih.gov]
L-Glutamic Acid-15N,d5 as a Precursor to Neurotransmitters: A Technical Guide
Introduction
L-Glutamic acid is the primary excitatory neurotransmitter in the central nervous system (CNS) and serves as the metabolic precursor to the main inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1][2][3] The delicate balance between glutamatergic excitation and GABAergic inhibition is fundamental to normal brain function.[2] Dysregulation of these systems is implicated in numerous neurological and psychiatric disorders.[3][4] Studying the dynamics of glutamate and GABA turnover in vivo is crucial for understanding brain metabolism and developing novel therapeutics.
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in complex biological systems.[5] L-Glutamic acid-15N,d5 is a stable isotope-labeled (SIL) form of glutamic acid, incorporating one ¹⁵N atom and five deuterium (d5) atoms.[6][7] This dual labeling allows researchers to track both the nitrogen and the carbon skeleton of the glutamate molecule as it is metabolized. By introducing this compound into a biological system, its conversion into labeled glutamate, GABA, and other downstream metabolites can be distinguished from the endogenous, unlabeled pools using mass spectrometry.[8][9][10] This guide provides an in-depth overview of the metabolic pathways involving L-glutamic acid, experimental protocols for using this compound as a tracer, and its applications in neuroscience research and drug development.
Core Metabolic Pathways
L-Glutamic acid sits at a critical intersection of neurotransmitter synthesis and energy metabolism. Its metabolic fate is highly compartmentalized, primarily involving the interplay between neurons and astrocytes.[11][12][13]
Conversion to GABA and Entry into the TCA Cycle
The primary fate of neurotransmitter glutamate is its conversion to GABA or its entry into the tricarboxylic acid (TCA) cycle for energy production.
-
GABA Synthesis : In GABAergic neurons, glutamate is converted to GABA in a single decarboxylation step catalyzed by the enzyme glutamate decarboxylase (GAD), which requires pyridoxal phosphate (a form of vitamin B6) as a cofactor.[1][14] This reaction converts the principal excitatory neurotransmitter into the principal inhibitory one.[1]
-
TCA Cycle Entry : Glutamate can be converted to the TCA cycle intermediate α-ketoglutarate through two main enzymatic reactions: oxidative deamination by glutamate dehydrogenase (GDH) or transamination by various aminotransferases.[11][15] Once converted to α-ketoglutarate, the carbon skeleton enters the TCA cycle to be oxidized for energy, generating ATP.[16][17]
-
GABA Shunt : GABA itself can be metabolized to re-enter the TCA cycle. GABA is converted to succinic semialdehyde by GABA transaminase (GABA-T), which is then oxidized to succinate by succinic semialdehyde dehydrogenase (SSADH).[11] Succinate is a key intermediate of the TCA cycle. This pathway is often referred to as the "GABA shunt."[16]
Caption: Metabolic fate of this compound.
The Glutamate-GABA-Glutamine Cycle
To sustain neurotransmission, neurotransmitters released into the synapse must be cleared and replenished. This is accomplished through a metabolic partnership between neurons and astrocytes known as the glutamate-glutamine cycle.[11]
-
Uptake : After release from neurons, glutamate and GABA are taken up from the synaptic cleft primarily by astrocytes.[11]
-
Conversion to Glutamine : Inside astrocytes, the enzyme glutamine synthetase, which is exclusively found in these cells, converts glutamate into glutamine.[13][18] This reaction also serves as a primary ammonia detoxification pathway in the brain. GABA taken up by astrocytes is first converted back to glutamate (via the GABA shunt) before being amidated to glutamine.
-
Transport : Glutamine is then transported out of astrocytes and taken up by both glutamatergic and GABAergic neurons.[11][12]
-
Re-synthesis of Neurotransmitters : Within neurons, glutamine is converted back to glutamate by the enzyme phosphate-activated glutaminase (PAG).[11] This newly synthesized glutamate can then be packaged into vesicles for release or, in GABAergic neurons, be converted into GABA by GAD.[14]
This cycle is crucial for maintaining the neurotransmitter pools required for synaptic communication.[11]
Caption: The Glutamate-GABA-Glutamine cycle.
Experimental Methodologies
Tracing the metabolism of this compound requires a multi-step experimental workflow, from in vivo administration to highly sensitive analytical detection.
Protocol 1: In Vivo Stable Isotope Labeling and Microdialysis
This protocol describes the administration of the labeled precursor and the collection of extracellular fluid from a specific brain region.
-
Animal Preparation : An adult rat is anesthetized, and a guide cannula for a microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, striatum).[2] Animals are allowed to recover from surgery.
-
Tracer Administration : this compound is dissolved in a sterile, pH-balanced vehicle. The tracer can be administered systemically via intravenous (IV) infusion or intraperitoneal (IP) injection.[19] For more targeted delivery, it can be infused directly into the brain. A continuous infusion is often used to achieve metabolic steady-state.[20]
-
Microdialysis : A microdialysis probe is inserted into the guide cannula and perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[21]
-
Sample Collection : The perfusate (dialysate), containing molecules that have diffused from the brain's extracellular fluid across the probe's semipermeable membrane, is collected in timed fractions (e.g., every 10-20 minutes).[21]
-
Sample Handling : Collected dialysate samples are immediately placed on ice or frozen at -80°C to prevent degradation of analytes prior to analysis.[2]
Protocol 2: Sample Preparation and LC-MS/MS Analysis
This protocol outlines the quantification of labeled and unlabeled glutamate and GABA in the collected samples.
-
Internal Standard Spiking : Prior to analysis, a known concentration of a different isotopically labeled internal standard (e.g., GABA-d6) is added to each dialysate sample.[2][22] This corrects for variability during sample processing and analysis.
-
Protein Precipitation (if necessary) : For tissue homogenates or plasma, proteins are precipitated by adding a solvent like acetonitrile, followed by centrifugation.[22] This step is often omitted for clean microdialysis samples.
-
Chromatographic Separation : Samples are injected into an Ultra-High-Performance Liquid Chromatography (UHPLC) system. Analytes are separated on a column designed for polar molecules, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[2][21] A gradient elution with a mobile phase of acetonitrile and an aqueous buffer (e.g., ammonium formate) is used.[2]
-
Mass Spectrometry Detection : The eluent from the UHPLC is directed into a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode.[21]
-
Quantification : The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte (unlabeled glutamate, this compound, unlabeled GABA, labeled GABA, and internal standards), allowing for simultaneous detection and quantification with high specificity and sensitivity.[2][21]
Caption: Experimental workflow for stable isotope tracing.
Quantitative Data Presentation
The use of this compound allows for the precise measurement of metabolic rates and neurotransmitter concentrations.
Table 1: Representative Metabolic Flux Rates in Brain Tissue
This table summarizes metabolic rates determined in studies using isotopically labeled precursors.
| Metabolic Flux | Rate (nmol/min/mg protein) | Experimental System | Labeled Precursor | Reference |
| Glutamine Synthesis | 2.4 | Primary mouse astrocytes | L-[U-¹⁴C]glutamate | [23] |
| Aspartate Production | 1.1 | Primary mouse astrocytes | L-[U-¹⁴C]glutamate | [23] |
| α-Ketoglutarate Formation | 4.1 | Primary mouse astrocytes | L-[1-¹⁴C]glutamate | [23] |
| Total Glutamate Turnover | 9.39 ± 0.73 | Awake rat (whole brain) | [1-¹³C]glucose | [20] |
| Glutamate/Glutamine Cycle | < 4.6 | Awake rat (whole brain) | H¹⁴CO₃⁻ & [1-¹³C]glucose | [20] |
| Glutamine Synthesis (Anaplerotic) | 1.48 ± 0.10 | Awake rat (whole brain) | H¹⁴CO₃⁻ | [20] |
Table 2: Typical Parameters for LC-MS/MS Quantification of Glutamate and GABA
This table provides examples of analytical performance from methods developed for neurotransmitter analysis.
| Analyte | Internal Standard | Linearity Range | Limit of Quantification (LOQ) | Reference |
| GABA | [D6]-GABA | 1 nM - 10 µM | 1 nM | [21] |
| Glutamate | [D5]-Glutamate | 10 nM - 10 µM | 10 nM | [21] |
| GABA | [d6]-GABA | 0.63 - 500 ng/mL | 0.63 ng/mL | [2] |
| Glutamate | [d5]-Glutamate | 2.5 - 2000 ng/mL | 1.25 ng/mL | [2] |
| Glutamine | [d5]-Glutamate | 62.5 - 50,000 ng/mL | 3.15 ng/mL | [2] |
Applications in Research and Drug Development
The ability to trace the metabolic pathways of glutamate and GABA with high precision has significant applications for the scientific and pharmaceutical communities.
-
Understanding Disease Pathophysiology : Altered glutamate and GABA metabolism is a feature of many neurodegenerative diseases.[5] Isotope tracing studies can elucidate the specific metabolic nodes that are disrupted, providing insights into disease mechanisms. For example, this technique can quantify impairments in the glutamate-glutamine cycle in conditions like Alzheimer's or Parkinson's disease.[3]
-
Target Engagement and Pharmacodynamics : When developing drugs that target enzymes or transporters in the glutamate/GABA pathways, it is essential to confirm that the drug engages its target and produces the desired downstream effect. By measuring changes in the flux of labeled glutamate through specific pathways after drug administration, researchers can obtain a quantitative measure of a compound's pharmacodynamic activity in the CNS.
-
Evaluating Novel Therapeutic Strategies : This methodology provides a robust platform for assessing the efficacy of new treatments. For instance, if a therapy is designed to enhance GABAergic tone, this compound tracing can directly measure whether the rate of GABA synthesis from glutamate is increased, offering definitive proof of the therapeutic mechanism.
-
Neurotransmitter Pool Dynamics : The technique allows for the study of different neurotransmitter pools (e.g., metabolic vs. synaptic) and their turnover rates.[8][10][12] This detailed information is critical for building accurate computational models of brain metabolism and neurotransmission.
References
- 1. GABA - Wikipedia [en.wikipedia.org]
- 2. neuropharmacologie.universite-paris-saclay.fr [neuropharmacologie.universite-paris-saclay.fr]
- 3. openaccesspub.org [openaccesspub.org]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. L-Glutamic acid-2,3,3,4,4-d5 97 atom % D, 98% (CP) [sigmaaldrich.com]
- 8. Use of stable isotopes and gas chromatography-mass spectrometry in the study of different pools of neurotransmitter amino acids in brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo calibration of microdialysis using infusion of stable-isotope labeled neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. The Glutamate/GABA‐Glutamine Cycle: Insights, Updates, and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The glutamate-glutamine cycle is not stoichiometric: fates of glutamate in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glutamate Metabolism in the Brain Focusing on Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ajinomoto.com.my [ajinomoto.com.my]
- 15. Enzymatic Conversions of Glutamate and γ-Aminobutyric Acid as Indicators of Plant Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Glutamine oxidation maintains the TCA cycle and cell survival during impaired mitochondrial pyruvate transport - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Trafficking between glia and neurons of TCA cycle intermediates and related metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Whole-brain glutamate metabolism evaluated by steady-state kinetics using a double-isotope procedure: effects of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Rapid analysis of GABA and glutamate in microdialysis samples using high performance liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Metabolic fate of 14C-labeled glutamate in astrocytes in primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety and Handling of L-Glutamic acid-15N,d5 in the Laboratory: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and application of L-Glutamic acid-15N,d5 in a laboratory setting. This isotopically labeled amino acid is a powerful tool in metabolic research, particularly in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy to trace the metabolic fate of glutamate. While isotopic labeling does not significantly alter the chemical hazards of the parent molecule, adherence to proper safety protocols is paramount.
Chemical and Physical Properties
This compound is a stable, non-radioactive isotopologue of L-Glutamic acid. The incorporation of one nitrogen-15 (¹⁵N) atom and five deuterium (d5) atoms allows for its differentiation from the natural abundance L-Glutamic acid in biological samples.
| Property | Value | References |
| Chemical Formula | C₅H₄D₅¹⁵NO₄ | [1] |
| Molecular Weight | 153.15 g/mol | [2] |
| Appearance | White crystalline powder | [3][4] |
| Melting Point | ~205 °C (decomposes) | [5][6] |
| Solubility | Highly soluble in water; insoluble in organic solvents like ether, benzene, and chloroform.[3] | [1][3] |
| Isotopic Purity | Typically ≥98% for both 15N and D | [2] |
| Storage Temperature | Room temperature, away from light and moisture. | [2][7] |
Hazard Identification and Safety Precautions
Based on the safety data sheets for L-Glutamic acid and its isotopologues, this compound is not classified as a hazardous substance.[8][9] However, as with all laboratory chemicals, it should be handled with care.
| Hazard Category | Description | Precautionary Measures |
| Health Hazards | Not classified as hazardous. May cause mild irritation to eyes, skin, and respiratory tract upon direct contact or inhalation of dust.[10][11][12] | Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11] Avoid generating dust. Use in a well-ventilated area.[10] |
| Fire Hazards | Non-flammable, non-combustible solid.[4] May form combustible dust concentrations in air.[10] | Use a tri-class dry chemical fire extinguisher.[4] |
| Reactivity | Stable under normal conditions. Avoid contact with strong oxidizing agents.[10][13] | Store away from incompatible materials. |
First-Aid Measures
In case of exposure, follow these standard first-aid procedures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove to fresh air. If irritation or discomfort persists, seek medical attention.[10][12] |
| Skin Contact | Wash off immediately with plenty of water.[10] Seek medical attention if irritation develops.[12] |
| Eye Contact | Rinse immediately with plenty of water for at least 15 minutes.[10] If pain persists or recurs, seek medical attention.[12] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. If feeling unwell, seek medical attention.[4][10] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity and stability of this compound.
| Aspect | Guideline |
| Handling | Handle in accordance with good industrial hygiene and safety practices.[10] Avoid dust formation.[10] Keep away from food, drink, and animal feedingstuffs.[9] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[10] Store at room temperature away from light and moisture.[2][7] |
Experimental Protocols
This compound is primarily used as a tracer in metabolic flux analysis to study the pathways of glutamate metabolism. Below is a representative protocol for a stable isotope tracing experiment in cultured mammalian cells.
Metabolic Labeling of Adherent Mammalian Cells with this compound
Objective: To trace the metabolic fate of glutamate in cultured cells by replacing the standard L-glutamic acid in the culture medium with this compound and analyzing the incorporation of the stable isotopes into downstream metabolites using mass spectrometry.
Materials:
-
Adherent mammalian cells of interest
-
Standard cell culture medium (e.g., DMEM)
-
Glutamate-free cell culture medium
-
Dialyzed fetal bovine serum (dFBS)
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction solvent (e.g., 80% methanol, -80°C)
-
Cell scrapers
-
Centrifuge tubes
-
Liquid nitrogen (optional)
Procedure:
-
Cell Seeding: Plate cells at the desired density in standard culture medium and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Medium Preparation: Prepare the labeling medium by supplementing glutamate-free medium with dialyzed FBS and the desired concentration of this compound. The concentration should be similar to that of L-glutamate in the standard medium.
-
Labeling:
-
Aspirate the standard medium from the cell culture plates.
-
Wash the cells once with pre-warmed PBS.
-
Add the prepared labeling medium to the cells.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of this compound.
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold PBS.
-
Quench metabolism by adding a sufficient volume of -80°C 80% methanol to cover the cell monolayer.
-
(Optional) Alternatively, for rapid quenching, snap-freeze the cell monolayer in liquid nitrogen before adding the extraction solvent.
-
Place the culture plates on dry ice and use a cell scraper to detach the cells into the extraction solvent.
-
Transfer the cell lysate to a pre-chilled centrifuge tube.
-
-
Sample Preparation for Mass Spectrometry:
-
Vortex the cell lysate thoroughly.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant containing the metabolites to a new tube.
-
Dry the supernatant using a vacuum centrifuge.
-
The dried metabolite extract is now ready for reconstitution in a suitable solvent for LC-MS/MS analysis.
-
Visualizations
Laboratory Workflow for Handling this compound
Caption: General laboratory workflow for handling this compound.
Simplified Glutamate Metabolism Pathway
References
- 1. research.library.fordham.edu [research.library.fordham.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Tracing 15N with chemical reaction interface mass spectrometry: a demonstration using 15N-labeled glutamine and asparagine substrates in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. abcam.com [abcam.com]
- 9. Metabolic Flux â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. L-Glutamic acid - Enzymatic assay kit | LIBIOS [libios.fr]
- 13. Guide for metabolomics experiments | Nebraska Center for Integrated Biomolecular Communication | Nebraska [ncibc.unl.edu]
Methodological & Application
Application Note: Quantitative Analysis of L-Glutamic Acid in Biological Matrices using L-Glutamic acid-15N,d5 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of L-Glutamic acid in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, L-Glutamic acid-15N,d5, to ensure accuracy and precision by correcting for matrix effects and in-source conversion of L-Glutamic acid to pyroglutamic acid. A simple protein precipitation step is utilized for sample preparation, followed by reversed-phase chromatography with an ion-pairing agent for optimal separation. This protocol is intended for researchers, scientists, and drug development professionals requiring accurate measurement of L-Glutamic acid levels.
Introduction
L-Glutamic acid is a non-essential amino acid and a key neurotransmitter in the central nervous system. It plays a crucial role in numerous metabolic pathways. Accurate quantification of L-Glutamic acid in biological matrices is essential for various fields, including neuroscience, metabolomics, and clinical research. LC-MS/MS offers high selectivity and sensitivity for the analysis of small molecules like L-Glutamic acid. A significant challenge in the LC-MS/MS analysis of L-Glutamic acid is its in-source conversion to pyroglutamic acid, which can lead to inaccurate quantification.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is critical to compensate for this conversion and ensure reliable results.[3] This protocol details a validated LC-MS/MS method for the accurate and precise quantification of L-Glutamic acid.
Experimental
Materials and Reagents
-
L-Glutamic acid standard (Sigma-Aldrich)
-
This compound (Cambridge Isotope Laboratories, Inc.)
-
LC-MS grade water (Honeywell Burdick & Jackson)
-
LC-MS grade acetonitrile (Honeywell Burdick & Jackson)
-
Formic acid (Sigma-Aldrich)
Sample Preparation
A simple and efficient protein precipitation method is employed for sample preparation:
-
To 100 µL of biological sample (e.g., plasma, cell media), add 200 µL of ice-cold acetonitrile.[4][5]
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Dilute the supernatant 1:100 with LC-MS grade water before injection.[4][5]
Liquid Chromatography
Chromatographic separation is achieved using an Agilent 1290 Infinity UHPLC system or equivalent.
-
Column: Agilent ZORBAX SB-C18, 3.0 x 100 mm, 1.8 µm[1]
-
Mobile Phase A: 0.5% Formic acid and 0.3% HFBA in water[4]
-
Mobile Phase B: 0.5% Formic acid and 0.3% HFBA in acetonitrile[4]
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) %B 0.0 2 2.0 30 4.1 40 4.8 90 5.5 90 5.6 2 | 8.0 | 2 |
Mass Spectrometry
An Agilent 6460 Triple Quadrupole LC/MS system or equivalent is used for detection.
-
Ionization Mode: Positive Electrospray Ionization (ESI)[1][4]
-
Drying Gas Temperature: 300 °C[1]
-
Drying Gas Flow: 7 L/min[1]
-
Nebulizer Pressure: 50 psi[1]
-
Sheath Gas Flow: 10 L/min[1]
Data Acquisition and Analysis
Data is acquired in Multiple Reaction Monitoring (MRM) mode. The following transitions are monitored:
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Fragmentor Voltage (V) | Collision Energy (V) |
| L-Glutamic acid | 148.1 | 84.1 | 20 | 74 | 14 |
| L-Glutamic acid | 148.1 | 56.1 | 20 | 74 | 14 |
| This compound | 154.1 | 89.1 | 20 | 80 | 10 |
Data based on similar compounds and may require optimization.[1]
Results
This method provides excellent chromatographic resolution and sensitivity for the detection of L-Glutamic acid. The use of this compound as an internal standard ensures high accuracy and precision by correcting for any variability in sample preparation and instrument response, including the in-source conversion to pyroglutamic acid.
Experimental Workflow
Caption: LC-MS/MS workflow for L-Glutamic acid analysis.
Signaling Pathway Visualization
Caption: Simplified Glutamate-Glutamine Cycle in the brain.
References
- 1. L-Glutamic acid (2,3,3,4,4-Dâ , 97-98%) - Cambridge Isotope Laboratories, DLM-556-0.1 [isotope.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Glutamic acid-13C5,15N 98 atom % 15N, 98 atom % 13C, 95% (CP) | 202468-31-3 [sigmaaldrich.com]
Application Notes and Protocols for Quantitative Proteomics with L-Glutamic acid-15N,d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted method for quantitative proteomics. The technique relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. By comparing the mass spectra of proteins from cells grown in "light" (natural abundance) and "heavy" media, researchers can achieve accurate relative quantification of protein abundance.
While arginine and lysine are the most commonly used amino acids in SILAC experiments, the use of other labeled amino acids, such as L-Glutamic acid-15N,d5, opens up new avenues for studying specific metabolic pathways and cellular processes where glutamate plays a central role. L-Glutamic acid is a key metabolite, linking amino acid and carbohydrate metabolism, and is a precursor for the synthesis of other amino acids and glutathione. Utilizing this compound in SILAC experiments allows for the precise tracking and quantification of proteins involved in these critical pathways.
These application notes provide a detailed protocol for conducting a quantitative proteomics experiment using this compound, from cell culture and metabolic labeling to mass spectrometry analysis and data interpretation.
Experimental Workflow Overview
The overall experimental workflow for a SILAC experiment using this compound is depicted below. It involves two parallel cell cultures, one grown in standard "light" medium and the other in a "heavy" medium where standard L-Glutamic acid is replaced with this compound. Following a treatment or perturbation, the cell populations are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry.
Application Note: Metabolic Flux Analysis Using L-Glutamic acid-15N,d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique for elucidating the intricate network of metabolic pathways within a biological system. By tracing the flow of atoms from isotopically labeled substrates, researchers can quantify the rates of metabolic reactions, providing a dynamic view of cellular physiology. L-Glutamic acid-15N,d5 is a stable isotope-labeled tracer that serves as a key tool in these investigations. The incorporation of both a heavy nitrogen (¹⁵N) and deuterium (d5) allows for the simultaneous tracking of nitrogen and carbon skeletons through central metabolic pathways. This application note provides a detailed protocol for conducting metabolic flux analysis using this compound, from cell culture to data analysis, and is intended for researchers in academia and the pharmaceutical industry.
Glutamate plays a central role in cellular metabolism, linking amino acid metabolism with the tricarboxylic acid (TCA) cycle.[1] As a nitrogen donor, it is crucial for the synthesis of non-essential amino acids and nucleotides.[2] Its carbon skeleton, in the form of α-ketoglutarate, is a key intermediate in the TCA cycle, a vital pathway for energy production and the generation of biosynthetic precursors.[3] By using this compound, researchers can gain valuable insights into these fundamental processes, which are often dysregulated in diseases such as cancer.[4]
Experimental Workflow
The following diagram outlines the major steps involved in a metabolic flux analysis experiment using this compound.
Metabolic Pathways Traced by this compound
This compound can be used to trace the flow of its nitrogen and carbon atoms through several key metabolic pathways. The ¹⁵N label can be tracked into other amino acids through transamination reactions and into nucleotides. The d5-labeled carbon skeleton, after conversion to α-ketoglutarate, enters the TCA cycle, where it can be used for energy production or as a precursor for other biosynthetic pathways.
Experimental Protocols
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells (e.g., a cancer cell line of interest) in appropriate culture dishes (e.g., 6-well plates) and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Labeling Medium Preparation: Prepare culture medium (e.g., RPMI-1640) lacking glutamine. Supplement this medium with dialyzed fetal bovine serum (10%) and the desired concentration of this compound (e.g., 2 mM).
-
Isotope Labeling: Aspirate the regular culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Replace the medium with the prepared labeling medium.
-
Incubation: Incubate the cells for a time course (e.g., 0, 4, 8, 12, 24 hours) to monitor the incorporation of the stable isotopes into downstream metabolites and to approach isotopic steady state.[2]
Metabolite Extraction
This protocol is adapted for adherent cells and aims to efficiently quench metabolic activity and extract polar metabolites.
-
Quenching: At the end of the labeling period, rapidly aspirate the labeling medium. Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.
-
Metabolite Extraction: Add 1 mL of ice-cold extraction solvent (a common choice is a mixture of acetonitrile:methanol:water at a ratio of 40:40:20 v/v/v with 0.1 M formic acid) to each well.[5]
-
Cell Lysis and Collection: Place the culture plate on ice and scrape the cells into the extraction solvent. Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Protein Precipitation: Vortex the tubes briefly and incubate at -20°C for at least 30 minutes to precipitate proteins.[6]
-
Centrifugation: Centrifuge the samples at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[5]
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new clean tube.
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50-100 µL of a water:acetonitrile mixture).
LC-MS/MS Analysis
-
Chromatographic Separation: Analyze the extracted metabolites using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar metabolites.
-
Mass Spectrometry Detection: Operate the mass spectrometer in a suitable mode for detecting and quantifying the isotopologues of the metabolites of interest. This often involves selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted analysis.
-
Data Acquisition: Acquire data for both the unlabeled (M+0) and labeled isotopologues of each metabolite. For this compound, you will be looking for mass shifts corresponding to the incorporation of ¹⁵N and deuterium.
Data Presentation and Analysis
The raw data from the LC-MS/MS analysis consists of peak areas for each isotopologue of a given metabolite. This data needs to be corrected for the natural abundance of stable isotopes. The corrected data can then be presented as mass isotopologue distributions (MIDs), which represent the fractional abundance of each isotopologue.
Quantitative Data Summary
The following table provides a representative example of how to present the fractional contribution of this compound to various metabolites after 24 hours of labeling. The values are hypothetical and for illustrative purposes.
| Metabolite | M+1 (¹⁵N) | M+4 (d4) | M+5 (¹⁵N, d4) |
| Glutamate | 5% | 2% | 90% |
| α-Ketoglutarate | - | 85% | - |
| Aspartate | 45% | 35% | 15% |
| Citrate | - | 40% | - |
| Proline | 60% | - | 30% |
| Glutathione | 5% | 2% | 80% |
Data Analysis and Interpretation
The MIDs can be used to calculate the fractional contribution of the tracer to different metabolite pools. For a more in-depth analysis, the data can be fed into metabolic flux analysis software (e.g., INCA, Metran).[7] This software uses metabolic network models to estimate the fluxes through various reactions that best fit the experimental data. The output of this analysis is a quantitative map of the metabolic fluxes throughout the network, providing insights into the metabolic phenotype of the cells under investigation.
Conclusion
Metabolic flux analysis using this compound is a robust method for investigating the intricacies of cellular metabolism. The dual-labeling strategy provides a wealth of information on both nitrogen and carbon metabolism. The protocols outlined in this application note provide a solid foundation for researchers to design and execute these experiments. Careful experimental design, execution, and data analysis are crucial for obtaining high-quality, interpretable results that can advance our understanding of cellular physiology in health and disease.
References
- 1. Amino Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucose-independent glutamine metabolism via TCA cycling for proliferation and survival in B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. jianhaidulab.com [jianhaidulab.com]
- 6. Characterization of rapid extraction protocols for high-throughput metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-Glutamic Acid-¹⁵N,d₅ in Protein NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of proteins at an atomic level. Isotopic labeling of proteins with stable isotopes such as ¹⁵N, ¹³C, and ²H (deuterium) is often essential for overcoming the challenges of spectral complexity and signal overlap, particularly for larger proteins. L-Glutamic acid-¹⁵N,d₅, a stable isotope-labeled amino acid, offers unique advantages for protein NMR studies. The ¹⁵N label serves as a sensitive probe for backbone and sidechain amide groups, while the five deuterium atoms (d₅) on the carbon backbone help to reduce relaxation rates, leading to sharper NMR signals and improved spectral quality, especially in large proteins.[1][2][]
These application notes provide a comprehensive guide to the use of L-Glutamic acid-¹⁵N,d₅ in protein NMR spectroscopy. We will cover key applications, detailed experimental protocols for isotopic labeling, and methods for NMR data acquisition and analysis.
Key Applications
The primary applications of incorporating L-Glutamic acid-¹⁵N,d₅ into proteins for NMR studies include:
-
Spectral Simplification and Resonance Assignment: Selective labeling of glutamic acid residues with ¹⁵N simplifies crowded ¹H-¹⁵N HSQC spectra, facilitating the assignment of backbone and sidechain resonances.[] The reduced spectral complexity is particularly beneficial for large or intrinsically disordered proteins.
-
Probing Protein Structure and Conformation: The assigned chemical shifts of ¹⁵N-labeled glutamic acid residues provide valuable constraints for determining the three-dimensional structure of proteins.
-
Investigating Protein Dynamics: ¹⁵N relaxation experiments (T₁, T₂, and heteronuclear NOE) on selectively labeled glutamic acid residues provide insights into the pico- to nanosecond timescale dynamics of the protein backbone and sidechains at specific sites.[4][5] The deuteration in L-Glutamic acid-¹⁵N,d₅ is particularly advantageous for these studies in larger proteins as it slows down relaxation, allowing for more accurate measurements.[1][2]
-
Studying Protein-Ligand and Protein-Protein Interactions: Chemical shift perturbation mapping of ¹⁵N-labeled glutamic acid residues upon the addition of a ligand or binding partner can identify the residues involved in the interaction interface.
Data Presentation
Table 1: Isotopic Labeling Strategies and Expected Outcomes
| Labeling Strategy | Expression System | Labeled Precursor | Typical Protein Yield (per liter of culture) | Expected ¹⁵N Incorporation | Advantages | Disadvantages |
| Selective ¹⁵N,d₅-Glu Labeling | E. coli (Minimal Media) | L-Glutamic acid-¹⁵N,d₅ | 1-10 mg | >95% | Spectral simplification, site-specific dynamics. | Potential for isotopic scrambling. |
| Selective ¹⁵N,d₅-Glu Labeling | Cell-Free System | L-Glutamic acid-¹⁵N,d₅ | 0.1-1 mg/mL reaction | >98% | Minimal isotopic scrambling, suitable for toxic proteins.[6][7] | Higher cost per mg of protein. |
Table 2: Typical NMR Relaxation Parameters for ¹⁵N-labeled Glutamic Acid Residues
| Parameter | Description | Typical Value Range | Information Gained |
| T₁ (Longitudinal Relaxation Time) | Rate of return of ¹⁵N magnetization to equilibrium along the z-axis. | 0.5 - 2.0 s | Overall molecular tumbling and fast internal motions (ps-ns).[5] |
| T₂ (Transverse Relaxation Time) | Rate of decay of ¹⁵N magnetization in the xy-plane. | 10 - 100 ms | Slower motions (µs-ms) and chemical exchange.[5] |
| ¹H-¹⁵N Heteronuclear NOE | Nuclear Overhauser Effect between the amide proton and the ¹⁵N nucleus. | 0.6 - 0.9 (ordered) < 0.6 (flexible) | Amplitude of fast internal motions (ps-ns).[5] |
Experimental Protocols
Protocol 1: Selective Labeling of Proteins with L-Glutamic acid-¹⁵N,d₅ in E. coli
This protocol describes the expression of a target protein in E. coli grown in a minimal medium supplemented with L-Glutamic acid-¹⁵N,d₅.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the target protein.
-
M9 minimal medium components.
-
¹⁵NH₄Cl (as the sole nitrogen source for initial growth).
-
L-Glutamic acid-¹⁵N,d₅.
-
Unlabeled amino acid mixture (19 amino acids, excluding glutamic acid).
-
Glucose (or other carbon source).
-
IPTG (for induction).
-
Appropriate antibiotics.
Procedure:
-
Starter Culture: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Pre-culture: The next day, inoculate 100 mL of M9 minimal medium (containing ¹⁵NH₄Cl as the sole nitrogen source) with the overnight starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Media Exchange and Labeling:
-
Harvest the cells from the pre-culture by centrifugation (5000 x g, 10 min, 4°C).
-
Wash the cell pellet once with M9 salts to remove any remaining rich media.
-
Resuspend the cell pellet in 1 L of fresh M9 minimal medium pre-warmed to 37°C. This medium should contain the appropriate antibiotic, glucose, and the complete set of 19 unlabeled amino acids (typically at 100 mg/L each).
-
Add L-Glutamic acid-¹⁵N,d₅ to a final concentration of 100-200 mg/L.
-
-
Protein Expression:
-
Allow the culture to adapt for 30-60 minutes at 37°C with shaking.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Reduce the temperature to 18-25°C and continue to shake for 12-16 hours.
-
-
Harvesting: Harvest the cells by centrifugation (6000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C until purification.
-
Protein Purification: Purify the labeled protein using standard chromatography techniques (e.g., affinity, ion exchange, and size exclusion chromatography).
-
NMR Sample Preparation:
-
Buffer exchange the purified protein into a suitable NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5).
-
Concentrate the protein to the desired concentration (typically 0.1-1 mM).
-
Add 5-10% D₂O for the NMR lock.
-
Protocol 2: Selective Labeling of Proteins with L-Glutamic acid-¹⁵N,d₅ using a Cell-Free Expression System
This protocol provides a general workflow for in vitro protein expression to achieve highly selective labeling and minimize isotopic scrambling.[6][7]
Materials:
-
Cell-free protein synthesis kit (e.g., based on E. coli S30 extract or wheat germ extract).[8]
-
Expression vector containing the gene of interest under a suitable promoter (e.g., T7).
-
L-Glutamic acid-¹⁵N,d₅.
-
Unlabeled amino acid mixture (19 amino acids, excluding glutamic acid).
-
Reaction buffer, energy source (e.g., ATP, GTP), and other components supplied with the kit.
Procedure:
-
Reaction Setup:
-
On ice, combine the components of the cell-free reaction mixture according to the manufacturer's protocol. This typically includes the cell extract, reaction buffer, and energy source.
-
Add the mixture of 19 unlabeled amino acids to the recommended final concentration.
-
Add L-Glutamic acid-¹⁵N,d₅ to the desired final concentration.
-
-
Initiate Synthesis:
-
Add the plasmid DNA containing the gene of interest to the reaction mixture.
-
Incubate the reaction at the recommended temperature (usually 25-37°C) for 2-8 hours.
-
-
Protein Purification:
-
The expressed protein can be directly purified from the reaction mixture. If the protein is tagged (e.g., with a His-tag), affinity chromatography is a convenient first step.
-
-
NMR Sample Preparation:
-
Follow the same procedure as described in Protocol 1, step 7.
-
Mandatory Visualizations
Caption: Glutamate metabolism in E. coli.
Caption: Experimental workflow for selective labeling.
Concluding Remarks
The use of L-Glutamic acid-¹⁵N,d₅ offers significant advantages for protein NMR spectroscopy, enabling detailed studies of protein structure, dynamics, and interactions. The protocols and information provided in these application notes are intended to serve as a comprehensive guide for researchers. Careful consideration of the expression system is crucial to minimize isotopic scrambling, with cell-free systems offering the highest degree of labeling specificity. The combination of ¹⁵N and deuterium labeling in a single amino acid makes L-Glutamic acid-¹⁵N,d₅ a powerful tool for advancing our understanding of complex biological systems.
References
- 1. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 2. Measurement of 15N relaxation rates in perdeuterated proteins by TROSY-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Dynamics by 15N Nuclear Magnetic Relaxation | Springer Nature Experiments [experiments.springernature.com]
- 5. lucianosphere.medium.com [lucianosphere.medium.com]
- 6. Frontiers | Glutamate as a non-conventional substrate for high production of the recombinant protein in Escherichia coli [frontiersin.org]
- 7. Application Note 36 â Cell-Free Protein Synthesis with 2H/15N/13C-Labeled Amino Acids in H2O for the Production of Perdeuterated Proteins with 1H in the Exchangeable Positions [isotope.com]
- 8. ckisotopes.com [ckisotopes.com]
Application Notes and Protocols for Studying Enzyme Kinetics with L-Glutamic acid-15N,d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Glutamic acid-15N,d5 is a stable isotope-labeled analog of L-glutamic acid, an essential amino acid and a key molecule in cellular metabolism. This isotopically labeled compound serves as a powerful tool for tracing the metabolic fate of glutamate and for elucidating the kinetics and mechanisms of enzymes involved in its metabolism. The incorporation of a nitrogen-15 (¹⁵N) atom and five deuterium (d5) atoms allows for the sensitive and specific detection of L-glutamic acid and its metabolic products by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. In enzyme kinetics studies, this compound enables the differentiation of the substrate and product from their unlabeled counterparts, facilitating precise measurement of reaction rates and the investigation of kinetic isotope effects.
One of the primary enzymatic pathways where this compound is a valuable tool is the reaction catalyzed by Glutamate Dehydrogenase (GDH). GDH is a mitochondrial enzyme that plays a crucial role in the intersection of carbon and nitrogen metabolism.[1][2] It catalyzes the reversible oxidative deamination of L-glutamate to α-ketoglutarate and ammonia, utilizing either NAD⁺ or NADP⁺ as a cofactor.[1][2]
This document provides detailed application notes and protocols for the use of this compound in studying the kinetics of Glutamate Dehydrogenase.
Application: Studying the Kinetics of Glutamate Dehydrogenase (GDH)
The use of this compound in conjunction with mass spectrometry provides a robust method for determining the kinetic parameters of GDH. By monitoring the formation of the labeled product, α-ketoglutarate-d3 (assuming the deuteriums at the α and β positions are retained), researchers can accurately measure initial reaction velocities at various substrate concentrations. This data can then be used to calculate key kinetic constants such as the Michaelis constant (Km) and the maximum velocity (Vmax).
Glutamate Dehydrogenase Reaction
The oxidative deamination of L-glutamate catalyzed by GDH proceeds as follows:
L-Glutamate + NAD(P)⁺ + H₂O ⇌ α-Ketoglutarate + NAD(P)H + NH₄⁺ + H⁺
When using this compound as the substrate, the reaction is:
This compound + NAD(P)⁺ + H₂O ⇌ α-Ketoglutarate-d3 + NAD(P)H + ¹⁵NH₄⁺ + H⁺
Data Presentation
The following table summarizes representative kinetic parameters for Glutamate Dehydrogenase from published literature. These values can vary depending on the source of the enzyme, pH, temperature, and the specific coenzyme used.
| Enzyme Source | Coenzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Mouse Liver | NAD⁺ | L-Glutamate | 1.92 | Not specified | [3] |
| Mouse Liver | NADP⁺ | L-Glutamate | 1.66 | Not specified | [3] |
| Bovine Liver | NAD⁺ | L-Glutamate | 0.5 - 2.0 | Variable | [4] |
| Bovine Liver | NADP⁺ | L-Glutamate | 0.1 - 0.7 | Variable | [4] |
Experimental Protocols
Protocol 1: Determination of GDH Kinetic Parameters using LC-MS
This protocol describes a method to determine the Km and Vmax of Glutamate Dehydrogenase by quantifying the formation of α-ketoglutarate-d3 from this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Purified Glutamate Dehydrogenase (e.g., from bovine liver)
-
NAD⁺ or NADP⁺
-
Tris-HCl buffer (or other suitable buffer)
-
α-Ketoglutaric acid (for standard curve)
-
Internal Standard (e.g., ¹³C₅-α-Ketoglutarate)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Deionized water
-
Microcentrifuge tubes
-
Incubator or water bath
-
LC-MS system (e.g., Triple Quadrupole)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 100 mM) in deionized water.
-
Prepare a stock solution of NAD⁺ or NADP⁺ (e.g., 50 mM) in deionized water.
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare a stock solution of purified GDH (e.g., 1 mg/mL) in reaction buffer. Store on ice.
-
Prepare a series of this compound dilutions in reaction buffer to achieve a range of final concentrations for the assay (e.g., 0.1 mM to 10 mM).
-
Prepare a quenching solution of ice-cold acetonitrile with a known concentration of the internal standard.
-
-
Enzyme Assay:
-
Set up a series of microcentrifuge tubes for each substrate concentration to be tested, including a no-enzyme control.
-
In each tube, add the following in order:
-
Reaction buffer
-
NAD⁺ or NADP⁺ solution (to a final concentration of e.g., 2 mM)
-
This compound solution (to the desired final concentration)
-
-
Pre-incubate the reaction mixtures at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a small volume of the GDH enzyme stock solution. The final enzyme concentration should be chosen to ensure the reaction rate is linear over the desired time course.
-
Incubate the reactions for a fixed period (e.g., 5, 10, 15 minutes). The time should be within the initial linear range of the reaction.
-
Stop the reaction by adding an equal volume of the ice-cold acetonitrile quenching solution containing the internal standard.
-
Vortex the tubes and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to precipitate the protein.
-
-
LC-MS Analysis:
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
Analyze the samples using a suitable LC-MS method for the separation and detection of α-ketoglutarate-d3 and the internal standard. A reverse-phase C18 column is commonly used.
-
Set up the mass spectrometer to monitor the specific mass-to-charge ratios (m/z) for α-ketoglutarate-d3 and the internal standard in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve for α-ketoglutarate using known concentrations.
-
Quantify the amount of α-ketoglutarate-d3 produced in each reaction by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Calculate the initial velocity (v) of the reaction for each substrate concentration in units such as µmol/min/mg of enzyme.
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis or by using a linear transformation such as the Lineweaver-Burk plot.
-
Visualizations
Glutamate Dehydrogenase Catalytic Cycle
Caption: Catalytic cycle of Glutamate Dehydrogenase.
Experimental Workflow for GDH Kinetic Analysis
References
- 1. Glutamate Dehydrogenase [chem.uwec.edu]
- 2. The Glutamate Dehydrogenase Pathway and Its Roles in Cell and Tissue Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Glutamate Dehydrogenase Activity and Its Kinetics in Mouse Tissues using Metabolic Mapping (Quantitative Enzyme Histochemistry) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic studies of glutamate dehydrogenase with glutamate and norvaline as substrates. Coenzyme activation and negative homotropic interactions in allosteric enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of L-Glutamic acid-15N,d5 for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Glutamic acid is a key neurotransmitter in the central nervous system and plays a crucial role in numerous metabolic pathways.[1][2] The use of stable isotope-labeled L-Glutamic acid, such as L-Glutamic acid-15N,d5, in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS), is a powerful technique for metabolic flux analysis and pharmacokinetic studies. This approach allows for the precise tracing and quantification of glutamate metabolism in various biological systems.[3]
Due to the polar and non-volatile nature of amino acids, derivatization is an essential step prior to GC-MS analysis.[4] This process replaces active hydrogens on the polar functional groups with nonpolar moieties, thereby increasing the volatility and thermal stability of the analyte for gas chromatographic separation.[4][5] This document provides detailed application notes and protocols for two common and effective derivatization methods for this compound: silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and a two-step esterification followed by acylation.
Data Presentation
The following table summarizes quantitative data for the GC-MS analysis of amino acids, including glutamic acid, using a silylation derivatization method with MTBSTFA. These values provide an estimate of the performance that can be expected for the analysis of this compound.
| Analyte | Limit of Detection (LOD) (mg/100g dry weight) | Limit of Quantitation (LOQ) (mg/100g dry weight) | Linearity (R²) |
| Alanine | 0.04 | 0.14 | 0.9975 |
| Valine | 0.03 | 0.10 | 0.9983 |
| Leucine | 0.02 | 0.08 | 0.9978 |
| Isoleucine | 0.02 | 0.07 | 0.9979 |
| Proline | 0.05 | 0.18 | 0.9969 |
| Phenylalanine | 0.03 | 0.11 | 0.9972 |
| Aspartic Acid | 0.06 | 0.20 | 0.9958 |
| Glutamic Acid | 0.08 | 0.25 | 0.9945 |
| Serine | 0.04 | 0.15 | 0.9965 |
| Threonine | 0.03 | 0.11 | 0.9971 |
| Tyrosine | 0.10 | 0.33 | 0.9932 |
| Lysine | 0.07 | 0.23 | 0.9951 |
| Histidine | 0.12 | 0.40 | 0.9925 |
| Data adapted from a study on the analysis of free amino acids in animal source food using MTBSTFA derivatization and GC-MS.[6] |
Experimental Protocols
Two primary methods for the derivatization of this compound are detailed below.
Protocol 1: Silylation with MTBSTFA
This one-step method is widely used due to its simplicity and the stability of the resulting tert-butyldimethylsilyl (TBDMS) derivatives.[4][7] A critical requirement for this method is the complete absence of moisture, as silylation reagents are highly water-sensitive.[4][8]
Materials:
-
This compound standard or sample extract
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
Acetonitrile (anhydrous)
-
Pyridine (anhydrous)
-
Nitrogen gas source for drying
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
Drying: Transfer a known volume of the this compound solution or sample extract into a GC-MS vial insert. Dry the sample completely under a gentle stream of nitrogen gas. For aqueous samples, lyophilization (freeze-drying) is recommended to ensure complete water removal.[9]
-
Reagent Addition: To the dried residue, add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA.[4][9] For samples that are difficult to dissolve, 20 µL of anhydrous pyridine can be added prior to the acetonitrile and MTBSTFA.
-
Reaction: Tightly cap the vial and heat at 70-100°C for 30-60 minutes.[4][9] The optimal temperature and time may need to be determined empirically for specific sample matrices.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Two-Step Esterification and Acylation
This method involves the protection of the carboxyl groups via esterification, followed by the acylation of the amino group. This procedure is robust and provides stable derivatives.[5][10]
Materials:
-
This compound standard or sample extract
-
2 M HCl in Methanol (for esterification)
-
Pentafluoropropionic anhydride (PFPA) (for acylation)
-
Ethyl acetate (anhydrous)
-
Nitrogen gas source for drying
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
Drying: Dry the this compound sample as described in Protocol 1.
-
Esterification: Add 100 µL of 2 M HCl in methanol to the dried residue. Tightly cap the vial and heat at 80°C for 60 minutes.[3][5]
-
Drying after Esterification: Cool the vial to room temperature and dry the sample completely under a stream of nitrogen gas to remove the methanolic HCl.
-
Acylation: To the dried residue, add 50 µL of anhydrous ethyl acetate and 50 µL of PFPA. Tightly cap the vial and heat at 65°C for 30 minutes.[3]
-
Final Drying and Reconstitution: Cool the vial to room temperature and dry the sample under a stream of nitrogen to remove excess reagent and solvent. Reconstitute the derivatized sample in a suitable volume of an appropriate solvent (e.g., ethyl acetate or toluene) for GC-MS analysis.[5]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the derivatization of this compound for GC-MS analysis.
Caption: Experimental workflow for the derivatization of this compound.
Glutamatergic Synapse Signaling Pathway
L-Glutamic acid is the primary excitatory neurotransmitter in the central nervous system. The following diagram outlines the key events at a glutamatergic synapse.
Caption: Overview of the glutamatergic synapse and signaling pathways.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. A pathway map of glutamate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC-MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Glutamic Acid-15N,d5 Metabolomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of L-Glutamic acid-15N,d5 for metabolomics analysis, ensuring high-quality data for research and drug development. The protocols cover various biological matrices and are designed to be robust and reproducible.
Introduction
L-Glutamic acid is a key excitatory neurotransmitter and a central metabolite in cellular metabolism. Stable isotope-labeled L-Glutamic acid, such as this compound, is an essential internal standard for quantitative metabolomics studies, enabling accurate measurement by correcting for matrix effects and variations during sample preparation and analysis. This document outlines optimized protocols for sample extraction, quenching, and preparation for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Experimental Workflow Overview
The general workflow for this compound metabolomics sample preparation involves several critical steps, from sample collection to final analysis. Each step is crucial for obtaining reliable and reproducible results.
Caption: A generalized workflow for metabolomics sample preparation.
Sample Preparation Protocols
Protocol 1: Extraction from Plasma/Serum
This protocol is optimized for the extraction of L-Glutamic acid from plasma or serum samples, focusing on efficient protein removal.
Materials:
-
Plasma/Serum samples
-
This compound internal standard (IS) solution
-
Acetonitrile (ACN) with 0.1% formic acid (FA), pre-chilled to -20°C
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Thaw plasma/serum samples on ice.
-
In a microcentrifuge tube, add 100 µL of the plasma/serum sample.
-
Add 10 µL of the this compound IS solution to each sample.
-
Add 400 µL of ice-cold ACN with 0.1% FA to precipitate proteins.[1]
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.[1]
-
Carefully collect the supernatant without disturbing the protein pellet.
-
The supernatant can be directly injected for LC-MS analysis or dried down and reconstituted in a suitable solvent.
Protocol 2: Extraction from Tissues
This protocol is designed for the extraction of metabolites from tissue samples, requiring homogenization to ensure efficient extraction.
Materials:
-
Tissue samples (e.g., brain, liver)
-
This compound IS solution
-
Methanol (MeOH), pre-chilled to -80°C
-
Homogenizer (e.g., bead beater)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Weigh 20-50 mg of frozen tissue.
-
Place the tissue in a tube containing homogenization beads.
-
Add 1 mL of ice-cold 80% methanol.
-
Add the this compound IS.
-
Homogenize the tissue using a bead beater until fully disrupted.
-
Incubate the homogenate at -20°C for 30 minutes.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for analysis.
Protocol 3: Extraction from Adherent Cells
This protocol is for quenching metabolism and extracting metabolites from adherent cell cultures.
Materials:
-
Adherent cell cultures
-
This compound IS solution
-
Cold saline solution (4°C)
-
Methanol:Acetonitrile:Water (40:40:20) with 0.1 M formic acid, pre-chilled to -80°C[2]
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Aspirate the cell culture medium.
-
Quickly wash the cells with cold saline.
-
Immediately add 1 mL of the ice-cold extraction solvent per 10 cm dish.[2]
-
Add the this compound IS.
-
Scrape the cells from the plate in the extraction solvent.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Vortex briefly and incubate at -20°C for 20 minutes.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for analysis.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for L-Glutamic acid analysis using stable isotope dilution LC-MS/MS.
| Parameter | Plasma | Tissue | Reference |
| Recovery (%) | 85 - 115% | 80 - 110% | [1] |
| Matrix Effect (%) | 90 - 110% | 85 - 115% | |
| LLOQ (ng/mL) | 10 - 50 | 20 - 100 | [1] |
| Linearity (r²) | > 0.99 | > 0.99 | [3] |
| Intra-day Precision (%RSD) | < 10% | < 15% | [1] |
| Inter-day Precision (%RSD) | < 15% | < 20% | [1] |
Table 1: Typical performance characteristics of L-Glutamic acid quantitation.
| Sample Type | Extraction Solvent | Key Advantages |
| Plasma/Serum | Acetonitrile | Efficient protein precipitation |
| Tissue | 80% Methanol | Good recovery of polar metabolites |
| Adherent Cells | Methanol:Acetonitrile:Water | Rapid quenching and extraction |
Table 2: Recommended extraction solvents for different sample types.
L-Glutamic Acid Signaling Pathway
L-Glutamic acid is the primary excitatory neurotransmitter in the central nervous system and exerts its effects through ionotropic and metabotropic receptors. The activation of these receptors leads to a variety of downstream signaling cascades that are crucial for synaptic plasticity, learning, and memory.
Caption: Overview of major glutamate signaling pathways.
References
Troubleshooting & Optimization
Technical Support Center: L-Glutamic acid-15N,d5 Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometry analysis of L-Glutamic acid-15N,d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflow and enhance signal intensity.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low signal intensity for this compound in my mass spectrometry analysis?
A1: Low signal intensity can stem from several factors throughout the analytical workflow. The most common culprits include:
-
Suboptimal Sample Preparation: Inadequate extraction, presence of interfering substances, or improper pH can all suppress the signal.
-
Instrument Detuning: The ion source settings may not be optimized for this compound, leading to inefficient ionization and transmission.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate and inconsistent results.[1][2][3]
-
Analyte Instability: L-Glutamic acid can cyclize to form pyroglutamic acid in the ion source, which can reduce the signal of the intended analyte.[4]
-
Inappropriate Chromatographic Conditions: Poor peak shape or co-elution with interfering compounds can diminish signal intensity.[5]
Q2: How can I determine if matrix effects are impacting my this compound signal?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of this compound is infused into the mass spectrometer after the analytical column. A separate injection of a blank matrix extract is then performed. Dips in the baseline signal of the analyte indicate regions of ion suppression.[1]
-
Post-Extraction Spike: This is a quantitative method. The response of this compound spiked into a blank matrix extract is compared to the response of the analyte in a pure solvent at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.[1][3]
Q3: What is derivatization and can it help improve my signal?
A3: Derivatization is a chemical modification of the analyte to improve its analytical properties. For this compound, derivatization can enhance signal intensity by:
-
Increasing Hydrophobicity: This can improve chromatographic retention and separation.
-
Improving Ionization Efficiency: Modifying the molecule can make it more amenable to ionization in the MS source.[6]
-
Increasing Volatility (for GC-MS): Derivatization is necessary to make amino acids volatile enough for gas chromatography.[7]
Common derivatization strategies include esterification and acylation.[7][8]
Troubleshooting Guides
Issue 1: Low Signal Intensity or High Variability in Replicate Injections
This guide will walk you through a systematic approach to diagnose and resolve issues with low and variable signal intensity.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low signal intensity.
Detailed Steps:
-
Review Sample Preparation:
-
Ensure the pH of your sample is appropriate for the analysis; for L-glutamic acid, a neutral to slightly acidic pH is often a good starting point.[9]
-
For complex matrices like plasma or tissue homogenates, consider a protein precipitation step. A common method involves using sulfosalicylic acid.[10]
-
Ensure all solutions are filtered to remove particulates that could clog the system.[9]
-
-
Optimize LC-MS Parameters:
-
Liquid Chromatography:
-
Adjust the chromatographic gradient to ensure this compound is well-separated from other matrix components. A slower gradient can improve resolution.[1]
-
Consider using a column designed for polar analytes, such as a HILIC column, or an ion-pairing reagent like heptafluorobutyric acid (HFBA) with a C18 column.[11]
-
-
Mass Spectrometry:
-
-
Assess and Mitigate Matrix Effects:
-
If matrix effects are suspected, perform a post-extraction spike experiment to quantify the extent of ion suppression or enhancement.
-
To mitigate matrix effects, improve sample cleanup, optimize chromatography to separate the analyte from interfering compounds, or use a stable isotope-labeled internal standard that co-elutes with the analyte.[1][13]
-
-
Consider Derivatization:
-
If signal intensity remains low after optimization, consider derivatization. For LC-MS, derivatizing the amino and carboxyl groups with a reagent like 1-bromobutane can improve hydrophobicity and ionization efficiency.[6] For GC-MS, a two-step derivatization to form methyl ester-pentafluoropropionic derivatives is a common approach.[7]
-
Issue 2: Poor Peak Shape (Broadening, Tailing, or Splitting)
Poor peak shape can compromise resolution and lead to inaccurate quantification.
Logical Relationship Diagram
Caption: Causes and solutions for poor peak shape.
Detailed Steps:
-
Check the Analytical Column:
-
Column degradation or contamination can lead to poor peak shape.[5] Flush the column according to the manufacturer's instructions. If the problem persists, consider replacing the column.
-
Ensure that the correct column chemistry is being used for a polar analyte like L-Glutamic acid.
-
-
Evaluate the Mobile Phase:
-
Ensure the mobile phase is properly prepared and degassed. Air bubbles in the system can cause pressure fluctuations and peak splitting.[5]
-
The pH of the mobile phase can significantly impact the peak shape of amino acids. Experiment with small adjustments to the mobile phase pH.
-
-
Inspect the Injection Process:
-
Injecting a large volume of a sample dissolved in a strong solvent can cause peak distortion. If possible, dissolve the sample in the initial mobile phase.
-
Ensure the injection needle and port are clean to prevent sample carryover.
-
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples
This protocol is adapted for the preparation of plasma samples prior to LC-MS/MS analysis of amino acids.[10]
Materials:
-
Plasma sample
-
30% Sulfosalicylic acid solution
-
Microcentrifuge
-
Vortex mixer
Procedure:
-
Pipette 50 µL of the plasma sample into a microcentrifuge tube.
-
Add 5 µL of 30% sulfosalicylic acid solution to the plasma.
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Centrifuge the sample at 4200 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the clear supernatant for analysis.
-
Mix 27.5 µL of the supernatant with 2 µL of the internal standard working solution and 225 µL of the mobile phase before injection.
Protocol 2: Derivatization of Amino Acids with 1-Bromobutane for LC-MS/MS
This method improves the hydrophobicity and basicity of amino acids, leading to enhanced sensitivity.[6]
Materials:
-
Dried amino acid extract
-
1-Bromobutane
-
Appropriate reaction buffer (e.g., a basic buffer to facilitate the reaction)
-
Heating block or water bath
-
Solvent for reconstitution
Procedure:
-
Ensure the amino acid sample is completely dry.
-
Add the reaction buffer and 1-bromobutane to the dried sample. The exact volumes and concentrations will depend on the specific application and should be optimized.
-
Heat the mixture at a controlled temperature (e.g., 60-80 °C) for a specified time (e.g., 30-60 minutes) to allow the derivatization reaction to proceed.
-
After the reaction, evaporate the solvent under a stream of nitrogen.
-
Reconstitute the derivatized sample in a solvent compatible with the LC-MS mobile phase for injection.
Quantitative Data Summary
The following tables summarize key quantitative parameters from relevant literature to guide method development.
Table 1: Example LC-MS/MS Parameters for Underivatized Amino Acid Analysis
| Parameter | Setting | Reference |
| Column | Agilent ZORBAX SB-C18, 3.0 x 50 mm, 1.8 µm | [11] |
| Mobile Phase A | 0.5% formic acid and 0.3% HFBA in water | [11] |
| Mobile Phase B | 0.5% formic acid and 0.3% HFBA in acetonitrile | [11] |
| Flow Rate | 0.4 mL/min | [11] |
| Injection Volume | 1 µL | [11] |
Table 2: Impact of Fragmentor Voltage on In-Source Cyclization of Glutamine
| Glutamine Concentration (µM) | Fragmentor Voltage (V) | Peak Ratio (pGlu signal / Gln signal) | Reference |
| 0.39 - 200 | 76 | Low (optimal for Gln) | [4] |
| 0.39 - 200 | > 100 | Increased ratio (more cyclization) | [4] |
| 200 | 120 | Significant Gln signal loss | [4] |
| 200 | 200 | Gln signal not quantifiable | [4] |
This technical support center provides a starting point for troubleshooting and optimizing the analysis of this compound. For further assistance, please consult the instrument manufacturer's guidelines and the cited literature.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zefsci.com [zefsci.com]
- 6. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 11. agilent.com [agilent.com]
- 12. Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: L-Glutamic acid-15N,d5 Cell Labeling Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing cell labeling experiments with L-Glutamic acid-15N,d5.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications in cell labeling?
This compound is a stable isotope-labeled version of the amino acid L-Glutamic acid. It contains one nitrogen-15 (¹⁵N) atom and five deuterium (d5) atoms. This labeling makes it heavier than the naturally occurring L-Glutamic acid. Its primary application is in quantitative proteomics, specifically in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), to track and quantify protein synthesis, degradation, and metabolic pathways.[1][2] The distinct mass shift allows for the differentiation and relative quantification of proteins from different cell populations when analyzed by mass spectrometry.
Q2: Why am I observing low incorporation efficiency of this compound in my cells?
Low incorporation efficiency is a common issue and can stem from several factors:
-
Insufficient Cell Doublings: Complete labeling typically requires a minimum of five to six cell doublings for the heavy amino acid to be fully incorporated into the proteome.[3]
-
Presence of Unlabeled Glutamic Acid: Standard fetal bovine serum (FBS) contains unlabeled amino acids. It is crucial to use dialyzed FBS to minimize the concentration of unlabeled glutamic acid in the culture medium.[4]
-
Suboptimal Amino Acid Concentration: The concentration of this compound in the SILAC medium may need optimization for your specific cell line.
Q3: What is metabolic scrambling, and how can it affect my results with this compound?
Metabolic scrambling occurs when the isotopic label is transferred from the labeled amino acid to other molecules within the cell.[5] For this compound, this can manifest in a few ways:
-
Conversion to other amino acids: Glutamic acid is a central metabolite and can be converted to other amino acids, such as proline and arginine. This can lead to the appearance of the isotopic label on peptides that do not originally contain glutamic acid, complicating data analysis.[6][7]
-
Loss of Deuterium Labels: The deuterium labels (d5) can be lost through various enzymatic reactions and exchange with protons from the aqueous environment.[8] This can result in a heterogeneous population of labeled glutamic acid with varying numbers of deuterium atoms, making quantification challenging.
Q4: Can the deuterium labeling in this compound affect cell physiology?
Yes, the presence of deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE).[9][10] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down enzymatic reactions where C-H bond cleavage is the rate-limiting step.[11] While this effect is often subtle, it can potentially alter metabolic fluxes and, in some cases, impact cell growth or other physiological processes.[12] It is advisable to monitor cell health and proliferation rates when using deuterated compounds.
Q5: How can I check the incorporation efficiency of this compound?
To verify the incorporation efficiency, you can perform a small-scale pilot experiment. Culture your cells in the "heavy" SILAC medium for at least five cell doublings. Harvest a small fraction of the cells, lyse them, and digest the proteins. Analyze the resulting peptides by mass spectrometry to determine the percentage of heavy amino acid incorporation. An incorporation rate of over 97% is generally recommended for accurate quantification.[6]
Troubleshooting Guides
Issue 1: Incomplete Labeling and Low Signal Intensity of Heavy Peptides
Symptoms:
-
Low heavy-to-light ratios in your mass spectrometry data.
-
High intensity of the "light" peptide peak in the labeled sample.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient cell doublings | Ensure cells have undergone at least 5-6 doublings in the heavy medium. Track the number of passages and cell divisions. |
| Contamination with light amino acids | Use dialyzed fetal bovine serum (FBS) to remove unlabeled amino acids.[4] Prepare fresh media and handle with care to avoid contamination. |
| Incorrect amino acid concentration | Optimize the concentration of this compound for your specific cell line and media formulation. |
Issue 2: Metabolic Scrambling and Inaccurate Quantification
Symptoms:
-
Isotopic labels detected in peptides that should not contain glutamic acid.
-
Broad or overlapping isotopic envelopes in mass spectra, making peak integration difficult.
-
Underestimation of heavy peptide abundance due to label conversion.[6]
Possible Causes and Solutions:
| Cause | Solution |
| Glutamic acid to Proline/Arginine conversion | Supplement the SILAC medium with unlabeled proline or arginine to inhibit the metabolic conversion pathway through feedback inhibition.[7][13] |
| Deuterium loss | While difficult to prevent completely, be aware of this possibility during data analysis. Consider using software that can account for variable deuterium incorporation. |
| Glutamine synthetase activity | If using glutamine-free media and supplementing with labeled glutamic acid, be aware that cells can synthesize glutamine, potentially leading to label scrambling. |
Issue 3: Altered Cell Morphology or Growth Rate
Symptoms:
-
Reduced cell proliferation rate compared to cells grown in standard media.
-
Changes in cell morphology observed under the microscope.
Possible Causes and Solutions:
| Cause | Solution |
| Kinetic Isotope Effect of Deuterium | Monitor cell health closely. If significant effects are observed, consider reducing the concentration of the labeled amino acid or using a label with fewer deuterium atoms if available.[9][10] |
| Toxicity of L-Glutamic acid degradation products | L-glutamic acid, similar to L-glutamine, can degrade in liquid media over time, producing ammonia which is toxic to cells.[14][15] Prepare fresh media regularly and store it properly at 2-8°C.[15] |
Experimental Protocols
Protocol 1: Standard SILAC Labeling with this compound
-
Media Preparation:
-
Prepare "light" and "heavy" SILAC media using a base medium deficient in L-Glutamic acid (and any other amino acids being labeled).
-
For the "light" medium, supplement with the natural, unlabeled L-Glutamic acid at the standard concentration for your cell line.
-
For the "heavy" medium, supplement with this compound at the same concentration.
-
Add 10% dialyzed fetal bovine serum and other necessary supplements (e.g., penicillin/streptomycin) to both media.[3]
-
-
Cell Culture and Labeling:
-
Culture two separate populations of your cells, one in the "light" medium and one in the "heavy" medium.
-
Passage the cells for at least five to six doublings to ensure complete incorporation of the labeled amino acid in the "heavy" population.
-
-
Experimental Treatment:
-
Apply your experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" cells and vehicle control to the "light" cells).
-
-
Cell Harvesting and Lysis:
-
Harvest both cell populations.
-
Determine the protein concentration of each lysate.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.[3]
-
-
Protein Digestion and Mass Spectrometry:
-
Reduce, alkylate, and digest the mixed protein sample with an appropriate protease (e.g., trypsin).[16]
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Use appropriate software (e.g., MaxQuant) to identify and quantify the relative abundance of light and heavy peptides.
-
Protocol 2: Checking for Metabolic Conversion of Glutamic Acid to Proline
-
Cell Culture: Culture cells in "heavy" SILAC medium containing this compound for at least five doublings.
-
Sample Preparation: Harvest the cells, lyse them, and digest the proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis:
-
Specifically search for peptides containing proline.
-
Examine the mass spectra of these peptides for the presence of isotopic shifts corresponding to the incorporation of ¹⁵N and/or deuterium. The presence of such shifts indicates conversion from glutamic acid to proline.
-
To mitigate this, supplement the SILAC medium with a standard concentration of unlabeled L-proline (e.g., 200 mg/L) and repeat the analysis to confirm the reduction or elimination of the conversion.[7]
-
Visualizations
Caption: Workflow for a typical SILAC experiment using this compound.
Caption: A decision tree for troubleshooting common issues in this compound labeling experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 11. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Computational Approach to Correct Arginine-to-Proline Conversion in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
L-Glutamic acid-15N,d5 stability in solution and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Glutamic acid-15N,d5.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A: Solid this compound should be stored at room temperature, protected from light and moisture.
Q2: How should I store solutions of this compound?
A: For optimal stability, it is recommended to store stock solutions of this compound at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: What solvents are suitable for dissolving this compound?
A: this compound is soluble in water. For a 5 mg/mL concentration, warming the solution and using sonication can aid dissolution.[1] It is also soluble in 1 M HCl (100 mg/ml), with heating as needed. The solubility in water at 25°C is approximately 8.6 mg/mL.
Q4: What is the primary degradation product of L-Glutamic acid in solution?
A: The main degradation product of L-Glutamic acid in aqueous solutions is pyroglutamic acid (pGlu). This is a non-enzymatic cyclization reaction that occurs in solution.[2][3][4] This conversion can also happen in the ion source of a mass spectrometer, which can be an artifact in LC-MS/MS analysis.[5][6]
Q5: What factors influence the stability of this compound in solution?
A: The stability of L-Glutamic acid in solution is primarily affected by pH and temperature. The conversion to pyroglutamic acid is favored by acidic conditions (pH 2-3) and elevated temperatures.[3][7]
Stability Data
Table 1: Effect of Temperature and pH on the Conversion of L-Glutamic Acid to Pyroglutamic Acid
| Temperature (°C) | pH | Observation | Reference |
| Room Temperature | Neutral | Slow conversion to pyroglutamic acid. | |
| 100 | Neutral | More rapid conversion to pyroglutamic acid. | |
| 78 | 3.0 | Spontaneous formation of pyroglutamic acid. | [7] |
| 45 | 4.1 | Half-life of N-terminal glutamic acid is approximately 9 months. | |
| 45 | 6.2 | Minimal formation of pyroglutamic acid. | |
| 45 | 8.0 | Increased formation of pyroglutamic acid. |
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Temperature (°C) | Duration | Recommendation |
| -80 | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| -20 | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound for use as an internal standard in LC-MS/MS analysis.
Materials:
-
This compound solid
-
LC-MS grade water
-
Calibrated analytical balance
-
Volumetric flasks
-
Pipettes
-
Vortex mixer
-
Sonicator
-
Cryo-storage vials
Procedure:
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of this compound using a calibrated analytical balance.
-
Transfer the weighed solid to a clean volumetric flask.
-
Add a portion of LC-MS grade water to the flask.
-
Vortex and sonicate the solution to aid dissolution. Gentle warming (e.g., to 60°C) can be applied if necessary.[1]
-
Once completely dissolved, allow the solution to return to room temperature.
-
Bring the solution to the final volume with LC-MS grade water.
-
Mix the solution thoroughly.
-
Aliquot the stock solution into single-use cryo-storage vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in solution.
Troubleshooting Guides
Issue 1: Low or No Signal Intensity of this compound
Caption: Troubleshooting guide for low or no signal of this compound.
Issue 2: High Variability in this compound Peak Area
Caption: Troubleshooting guide for high variability in this compound peak area.
Issue 3: Inaccurate Quantification and Isotopic Contribution
Q: My quantification is inaccurate, and I suspect isotopic contribution. What should I do?
A: Inaccurate quantification when using stable isotope-labeled internal standards can arise from the presence of unlabeled analyte in the internal standard solution or from the natural isotopic abundance of the analyte contributing to the internal standard's signal.
Troubleshooting Steps:
-
Assess the Purity of the Internal Standard: Analyze a high-concentration solution of the this compound internal standard alone. Check for the presence of a signal at the mass transition of the unlabeled L-Glutamic acid.
-
Evaluate Analyte's Isotopic Contribution: Analyze a high-concentration solution of unlabeled L-Glutamic acid. Monitor the mass transition of the this compound internal standard to see if there is any contribution from the natural isotopes of the analyte. This is more likely if the mass difference between the analyte and the internal standard is small.
-
Optimize Chromatography: Ensure baseline separation of L-Glutamic acid from other isomeric compounds, such as isoglutamic acid, if present, as they may have similar fragmentation patterns.
-
Correction for Contribution: If significant and consistent isotopic contribution is observed, it may be necessary to apply a mathematical correction to the data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. l-Pyroglutamate Spontaneously Formed from l-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-Glutamic Acid-15N,d5 Isotopic Analysis
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic interference during experiments utilizing L-Glutamic acid-15N,d5.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why is it a concern when using this compound?
A1: Isotopic interference occurs when the mass spectrometer detects signals from other molecules or naturally occurring heavy isotopes that overlap with the signal of the isotopically labeled this compound.[1][2] This can lead to inaccurate quantification, overestimation of isotopic enrichment, and misleading interpretations of metabolic flux or pathway dynamics.[2]
Q2: What are the common types of isotopic interference encountered in mass spectrometry?
A2: There are three primary types of spectroscopic interferences in mass spectrometry:
-
Isobaric Interference: This happens when isotopes of different elements have the same mass number. For example, ⁵⁸Fe and ⁵⁸Ni are isobaric and will appear at the same mass-to-charge ratio (m/z).[1]
-
Polyatomic (or Molecular) Interference: This arises from the formation of molecular ions in the ion source that have the same nominal mass as the analyte ion. A common example is the interference of Argon-Chloride (⁴⁰Ar³⁵Cl⁺) with Arsenic-75 (⁷⁵As⁺).[1]
-
Doubly-Charged Ion Interference: Some elements can form doubly-charged ions (M²⁺) which will appear at half their actual mass (m/z)/2. For instance, ¹³⁶Ba²⁺ can interfere with ⁶⁸Zn⁺.[1]
Q3: My analyte signal for this compound appears artificially high. What could be the cause?
A3: An artificially high signal can be due to several factors, including:
-
Natural Isotope Abundance: Naturally occurring heavy isotopes (e.g., ¹³C) in the unlabeled L-Glutamic acid can contribute to the signal at M+1, M+2, etc., leading to an overestimation of the labeled compound.[2]
-
Co-eluting Compounds: A compound with a similar mass-to-charge ratio that is not chromatographically separated from your analyte can contribute to the signal.
-
In-source Cyclization: Free glutamic acid can cyclize to pyroglutamic acid in the electrospray ionization source of the mass spectrometer. This can cause an artifact in the measurement.[3][4]
Q4: I am observing a loss of the deuterium label from my this compound standard. Why is this happening?
A4: The loss of deuterium can occur through isotopic exchange, where deuterium atoms are replaced by protons from the solvent or sample matrix.[5][6] This is more likely to happen if the deuterium atoms are in chemically labile positions, such as on heteroatoms (like oxygen or nitrogen) or on a carbon adjacent to a carbonyl group.[6][7] Acidic or basic conditions can also promote this exchange.[6]
Q5: The retention time of my this compound standard is different from the unlabeled L-Glutamic acid. Is this normal?
A5: Yes, a slight shift in retention time between a deuterated standard and its unlabeled counterpart is a known phenomenon called the "deuterium isotope effect," particularly in reversed-phase chromatography.[6][8] The heavier deuterium isotope can lead to minor changes in the molecule's physicochemical properties, causing it to elute slightly earlier or later than the non-deuterated analyte.[6]
Troubleshooting Guides
Issue 1: Inaccurate Quantification due to Natural Isotope Abundance
-
Symptom: Higher than expected signal for the labeled compound, leading to inaccurate quantification.
-
Troubleshooting Steps:
-
Analyze an Unlabeled Standard: Run a pure, unlabeled standard of L-Glutamic acid using the same LC-MS/MS method as your samples.[2]
-
Determine Mass Isotopomer Distribution (MID): Integrate the peak areas for each mass isotopomer (M+0, M+1, M+2, etc.) to determine the experimental MID of the unlabeled standard.[2]
-
Perform Correction: Use a matrix-based method to subtract the contribution of the natural isotopic abundance from your experimental data.[2][9]
-
Issue 2: Interference from In-Source Cyclization of Glutamic Acid
-
Symptom: Detection of pyroglutamic acid, leading to inaccurate measurement of glutamic acid.
-
Troubleshooting Steps:
-
Chromatographic Separation: Develop an LC method that can baseline separate glutamic acid and pyroglutamic acid.[3][10][11]
-
Optimize Ion Source Parameters: Adjust the fragmentor voltage and other ion source parameters to minimize the in-source conversion of glutamic acid to pyroglutamic acid.[3]
-
Use Isotopic Internal Standards: A stable isotope-labeled internal standard for glutamic acid can be used to correct for the in-source formation of pyroglutamic acid.[3][4]
-
Quantitative Data Summary
Table 1: Natural Abundance of Relevant Stable Isotopes
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.9 |
| ¹³C | 1.1 | |
| Hydrogen | ¹H | 99.985 |
| ²H (D) | 0.015 | |
| Nitrogen | ¹⁴N | 99.63 |
| ¹⁵N | 0.37 | |
| Oxygen | ¹⁶O | 99.76 |
| ¹⁷O | 0.04 | |
| ¹⁸O | 0.20 |
This data is fundamental for calculating and correcting for natural isotopic interference.[2]
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis
-
Homogenization: Homogenize the biological sample to ensure uniformity.[12]
-
Extraction: Extract the metabolites using a suitable solvent, such as a mixture of acetonitrile, methanol, and water.
-
Internal Standard Spiking: Add a known amount of this compound internal standard to the extraction solvent.[13]
-
Centrifugation: Centrifuge the sample to pellet proteins and other solid debris.[12]
-
Supernatant Collection: Collect the supernatant for analysis.
-
Filtration: Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.[12]
Protocol 2: LC-MS/MS Method for Glutamic Acid Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[12]
-
Column: A C18 reversed-phase column is commonly used.[3]
-
Mobile Phases:
-
Gradient: A gradient elution is typically used to achieve good separation.
-
MS System: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap or TOF).[3][13]
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is common for glutamic acid analysis.[3]
-
MRM Transitions: For a triple quadrupole mass spectrometer, specific Multiple Reaction Monitoring (MRM) transitions for both unlabeled and labeled glutamic acid should be optimized.[3]
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Troubleshooting logic for inaccurate quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. chem-agilent.com [chem-agilent.com]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
L-Glutamic acid-15N,d5 peak tailing in reverse-phase chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing with L-Glutamic acid-15N,d5 in reverse-phase chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound in reverse-phase chromatography?
A1: Peak tailing of this compound, a polar and acidic compound, in reverse-phase chromatography is primarily caused by several factors:
-
Secondary Interactions: The most frequent cause is the interaction of the acidic glutamate molecule with active sites on the stationary phase, particularly residual silanol groups on silica-based columns. These interactions can be ionic or hydrogen bonding in nature, leading to delayed elution and asymmetrical peak shapes.[1][2][3][4]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of L-Glutamic acid, causing peak distortion. If the pH is close to the pKa values of the analyte's carboxylic acid groups, a mixture of ionized and unionized forms can exist, resulting in tailing.[3][4]
-
Metal Chelation: Trace metal contamination in the HPLC system (e.g., stainless steel components) or within the silica packing material can lead to chelation with L-Glutamic acid, causing strong retention and peak tailing.
-
Column Degradation: Over time, columns can degrade, leading to a loss of bonded phase or the creation of active sites that can interact with the analyte and cause tailing.
-
Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak broadening and tailing.[4]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH is a critical parameter for achieving good peak shape for ionizable compounds like L-Glutamic acid. To minimize peak tailing for acidic compounds, it is generally recommended to use a mobile phase pH that is at least 2 pH units below the pKa of the analyte.[3] This ensures that the carboxylic acid groups are fully protonated, reducing their potential for ionic interactions with the stationary phase. For L-Glutamic acid, which has pKa values around 2.2 and 4.3, a mobile phase pH of around 2.5 is often a good starting point to suppress ionization and improve peak symmetry.
Q3: Can the choice of C18 column affect peak tailing for this analyte?
A3: Absolutely. Not all C18 columns are the same, and their characteristics can significantly impact the peak shape of polar, acidic compounds.
-
End-capping: Choose a column that is well end-capped. End-capping neutralizes many of the residual silanol groups, reducing the sites for secondary interactions.[3]
-
Silica Purity: High-purity silica has fewer metal impurities and a more homogeneous surface, leading to better peak shapes.
-
Bonded Phase: For highly polar compounds, consider columns with polar-embedded or polar-endcapped phases. These stationary phases are designed to be more compatible with aqueous mobile phases and can provide better peak shapes for polar analytes.[1][4][5]
Q4: Are there any mobile phase additives that can help reduce peak tailing?
A4: Yes, certain mobile phase additives can improve peak shape:
-
Buffers: Using a buffer (e.g., phosphate or formate) at an appropriate concentration (typically 10-25 mM) helps to maintain a constant mobile phase pH, which is crucial for reproducible chromatography of ionizable compounds.[4]
-
Ion-Pairing Reagents: For underivatized amino acids, ion-pairing reagents like heptafluorobutyric acid (HFBA) can be used to improve retention and peak shape.[6][7] However, these are often not ideal for mass spectrometry due to ion suppression.
-
Chelating Agents: In cases of suspected metal chelation, adding a small amount of a chelating agent like citric acid or medronic acid to the mobile phase can mitigate these interactions and improve peak shape.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting peak tailing for this compound.
Step 1: Initial Assessment
Before making any changes, it's important to characterize the problem.
-
Quantify the Tailing: Calculate the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 is generally considered to indicate significant tailing.[4]
-
Check System Suitability: Review the performance of your system with a standard compound to ensure the issue is specific to this compound.
Step 2: Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: A logical workflow for troubleshooting peak tailing.
Step 3: Detailed Troubleshooting Steps
1. Mobile Phase Optimization
-
pH Adjustment:
-
Action: Prepare a fresh mobile phase with a pH of 2.5 using a suitable buffer (e.g., 0.1% formic acid or 10 mM potassium phosphate).
-
Rationale: Lowering the pH will protonate the carboxylic acid groups of L-Glutamic acid, minimizing ionic interactions with the stationary phase.[3]
-
-
Buffer Concentration:
-
Action: Ensure your buffer concentration is between 10-25 mM.
-
Rationale: A sufficient buffer capacity is needed to maintain a stable pH throughout the analysis.[4]
-
2. Column Evaluation and Selection
-
Column Age and Performance:
-
Action: If the column is old or has been used extensively with harsh conditions, replace it with a new one of the same type.
-
Rationale: Column performance degrades over time, leading to poor peak shapes.
-
-
Column Chemistry:
-
Action: If peak tailing persists with a standard C18 column, consider switching to a column with a polar-embedded or polar-endcapped stationary phase.
-
Rationale: These columns are designed to provide better peak shapes for polar analytes by shielding the silica surface and improving wettability with highly aqueous mobile phases.[4][5]
-
3. Sample Considerations
-
Sample Concentration:
-
Action: Dilute your sample by a factor of 10 and re-inject.
-
Rationale: High sample concentrations can lead to column overload and peak tailing.[4]
-
-
Injection Solvent:
-
Action: Ensure your sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase.
-
Rationale: Injecting in a strong solvent can cause peak distortion.
-
4. HPLC System Check
-
Extra-column Volume:
-
Action: Check all connections for leaks and ensure that the tubing between the injector, column, and detector is as short and narrow as possible.
-
Rationale: Excessive dead volume in the system can contribute to band broadening and peak tailing.
-
-
Contamination:
-
Action: If you suspect metal contamination, consider passivating the system or using a bio-inert HPLC system.
-
Rationale: Metal ions can chelate with glutamic acid, causing severe peak tailing.
-
Quantitative Data Summary
The following tables provide a summary of expected outcomes when troubleshooting peak tailing for L-Glutamic acid.
Table 1: Effect of Mobile Phase pH on Tailing Factor
| Mobile Phase pH | Expected Tailing Factor (Tf) | Peak Shape |
| 4.5 | > 1.8 | Significant Tailing |
| 3.5 | 1.5 - 1.8 | Moderate Tailing |
| 2.5 | < 1.2 | Symmetrical |
Table 2: Comparison of Column Chemistries on Peak Shape
| Column Type | Expected Tailing Factor (Tf) | Rationale |
| Standard C18 (not end-capped) | > 1.5 | High potential for secondary interactions with silanols. |
| End-capped C18 | 1.2 - 1.5 | Reduced silanol interactions. |
| Polar-embedded C18 | < 1.2 | Shielded silica surface, good for polar analytes.[4][5] |
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol describes a general method for the analysis of this compound without derivatization.
1. Sample Preparation
-
Accurately weigh a known amount of the this compound standard.
-
Dissolve the standard in the initial mobile phase to a final concentration of 1 mg/mL to create a stock solution.
-
Prepare working standards by serially diluting the stock solution with the initial mobile phase to the desired concentration range (e.g., 1-1000 ng/mL).
-
For unknown samples, perform a suitable extraction and dilute the final extract in the initial mobile phase.
2. HPLC-MS/MS System and Conditions
-
HPLC System: An UHPLC or HPLC system with a binary pump and a temperature-controlled autosampler.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A high-quality, end-capped C18 column with a polar-embedded phase is recommended (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0.0 2 5.0 50 5.1 98 7.0 98 7.1 2 | 10.0 | 2 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions:
-
This compound: Precursor Ion > Product Ion (to be determined by infusion of the standard)
-
(Optional) Internal Standard (e.g., L-Glutamic acid-13C5,15N): Precursor Ion > Product Ion
-
-
3. System Suitability
Before running samples, inject a mid-level standard at least five times and check the following:
-
Peak Tailing Factor (Tf): Should be ≤ 1.2.
-
Retention Time RSD: Should be ≤ 2%.
-
Peak Area RSD: Should be ≤ 5%.
Signaling Pathways and Workflows
The following diagram illustrates the chemical interactions that can lead to peak tailing.
Caption: Interactions leading to peak tailing of L-Glutamic acid.
References
Technical Support Center: L-Glutamic Acid-15N,d5 Isotopic Enrichment Experiments
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals conducting isotopic enrichment experiments using L-Glutamic acid-15N,d5.
Frequently Asked Questions (FAQs)
Q1: What is isotopic enrichment and why is it calculated in this compound experiments?
A1: Isotopic enrichment is the measure of the abundance of a specific isotope in a sample beyond its natural or background level. In experiments using this compound, you are introducing a "heavy" version of glutamic acid into a biological system.[1] By measuring the amount of 15N and deuterium (d) incorporated into glutamic acid and its downstream metabolites, you can calculate the isotopic enrichment. This calculation is crucial for tracing metabolic pathways, quantifying the rate of protein synthesis and degradation, and understanding metabolic flux.[][3]
Q2: Why must I correct for natural isotope abundance in my mass spectrometry data?
A2: Many elements, including carbon, nitrogen, and hydrogen, naturally exist as a mixture of isotopes. For instance, about 1.1% of all carbon is the heavier 13C isotope.[4] Mass spectrometry separates molecules based on their mass-to-charge ratio. The presence of these naturally occurring heavy isotopes contributes to the measured signal and can interfere with the accurate quantification of the intentionally introduced 15N and d5 labels.[5] Correcting for natural abundance is essential to distinguish the isotopes incorporated from the tracer from those already present, ensuring an accurate calculation of enrichment.[4][6]
Q3: What are the common methods for correcting for natural isotope abundance?
A3: The most common methods involve mathematical corrections applied to the raw mass spectrometry data. Matrix-based methods are frequently used, where a correction matrix is constructed based on the elemental composition of the analyte and the known natural abundances of its isotopes.[4][7] Several software tools are available to perform these corrections, such as IsoCorrectoR and AccuCor2, which can handle data from dual-isotope labeling experiments.[7][8]
Q4: What is isotopic dilution and how can I minimize it?
A4: Isotopic dilution occurs when the labeled this compound tracer is diluted by an unlabeled (natural abundance) version of the molecule. This leads to an underestimation of the true isotopic enrichment.[9] Key sources of dilution include pre-existing intracellular pools of unlabeled glutamic acid and unlabeled amino acids present in complex cell culture media (e.g., from serum).[9] To minimize this, use amino acid-free media supplemented with your labeled tracer and consider using dialyzed serum to reduce the concentration of unlabeled amino acids.[9][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Isotopic Enrichment Detected | Insufficient Labeling Time: The tracer may not have had enough time to incorporate into the metabolic pathways. | Optimize Labeling Duration: Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal incubation time for your specific cell type and pathway of interest.[10] |
| Low Isotope Incorporation Efficiency: The cells may not be efficiently taking up or utilizing the labeled amino acid. | Verify Tracer Purity & Concentration: Ensure you are using high-purity labeled L-Glutamic acid and that the concentration in the media is sufficient.[] Check Cell Health: Ensure cells are healthy and metabolically active. | |
| Media Contamination: The labeling medium may be contaminated with unlabeled glutamic acid. | Use Defined Media: Whenever possible, use a glutamine-free or amino acid-free medium as the base for your labeling experiment.[9] Analyze Media Blank: Run a sample of your prepared labeling media on the mass spectrometer to confirm the enrichment of the tracer before the experiment.[9] | |
| Inaccurate or Inconsistent Quantitative Results | Natural Isotope Abundance Not Corrected: Failure to correct for naturally occurring heavy isotopes leads to skewed enrichment calculations. | Apply Correction Algorithms: Use software tools (e.g., IsoCorrectoR) to mathematically correct for the contribution of natural isotopes based on the molecule's elemental formula.[6][8] |
| In-source Cyclization of Glutamic Acid: Glutamic acid and glutamine can cyclize to form pyroglutamic acid in the mass spectrometer's ion source, leading to inaccurate measurements of the intended analytes.[11] | Optimize MS Source Conditions: Lower the source fragmentation voltage (e.g., 0-10V for Orbitrap instruments) to minimize in-source cyclization.[11] Chromatographic Separation: Develop a liquid chromatography (LC) method that effectively separates glutamic acid from pyroglutamic acid.[11] | |
| Isotopic Dilution: Unlabeled pools of glutamic acid are diluting the tracer. | Minimize Unlabeled Sources: Use dialyzed serum and amino acid-free media.[9] Account for Intracellular Pools: Consider pre-conditioning cells in the labeling media for a period to help equilibrate intracellular pools. | |
| Poor Mass Spectrum Quality (e.g., low signal, high noise) | Improper Sample Preparation: Inefficient extraction of metabolites from cells or tissues. | Optimize Extraction Protocol: Use a cold extraction solvent (e.g., methanol/water mixture) and ensure rapid quenching of metabolism to preserve the metabolic state.[9] |
| Incorrect Instrument Settings: Mass spectrometer settings are not optimized for the analyte. | Calibrate and Tune Instrument: Ensure the mass spectrometer is properly calibrated. Optimize ionization source parameters and collision energies for L-Glutamic acid.[] |
Quantitative Data Summary
The following table provides key mass and isotopic information for L-Glutamic acid and its labeled variants. Note that the exact mass-to-charge ratio (m/z) observed will depend on the ionization mode (e.g., [M+H]+).
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Notes |
| L-Glutamic acid (Unlabeled) | C5H9NO4 | 147.0532 | Natural abundance molecule. |
| L-Glutamic acid-15N | C5H9¹⁵NO4 | 148.0502 | Labeled with one 15N atom. |
| L-Glutamic acid-d5 | C5H4D5NO4 | 152.0846 | Labeled with five deuterium atoms.[12] |
| This compound | C5H4D5¹⁵NO4 | 153.0816 | Dual-labeled tracer.[13] |
| L-Glutamic acid-13C5,15N | ¹³C5H9¹⁵NO4 | 153.0604 | Labeled with five 13C and one 15N.[14] |
Experimental Protocols & Workflows
General Experimental Workflow
A typical isotopic labeling experiment involves cell culture and labeling, metabolite extraction, sample analysis by mass spectrometry, and subsequent data analysis.
Detailed Protocol: Stable Isotope Tracing
-
Cell Culture & Labeling:
-
Culture cells to the desired confluency in standard growth media.
-
To begin labeling, replace the standard medium with a glutamine-free medium supplemented with a known concentration of this compound and 10% dialyzed fetal bovine serum.[10]
-
Incubate the cells for the desired time points (e.g., 0, 6, 12, 24 hours).[10]
-
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular tracer.[9]
-
Immediately quench metabolism and extract metabolites by adding an ice-cold extraction solvent (e.g., 80:20 methanol:water mixture).[9]
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet protein and cell debris. Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Dry the metabolite extract, for instance, in a vacuum concentrator.[10]
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50:50 methanol:water with 0.1% formic acid).[10]
-
Inject the sample into an LC-MS/MS system. Use a chromatography method (e.g., HILIC) capable of separating glutamic acid from its isomers and other related metabolites.[15]
-
Set up the mass spectrometer to acquire data in a way that allows for the detection of the different isotopologues of glutamic acid (e.g., using Selected Reaction Monitoring - SRM, or high-resolution full scan).[10]
-
-
Data Analysis and Enrichment Calculation:
-
Identify the chromatographic peaks corresponding to the different isotopologues of glutamic acid based on their retention time and mass-to-charge ratio (m/z).
-
Integrate the peak areas for each isotopologue (M+0, M+1, M+2, etc.).
-
Apply corrections for natural isotope abundance using a suitable algorithm or software.[7][8]
-
Calculate the fractional enrichment or mole percent enrichment (MPE) to determine the proportion of the metabolite pool that has been labeled by the tracer.
-
Logic for Isotopic Enrichment Calculation
The core of the calculation involves correcting the measured raw data to find the true contribution from the isotopic tracer.
References
- 1. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data fr… [ouci.dntb.gov.ua]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. L-Glutamic acid (2,3,3,4,4-Dâ , 97-98%) - Cambridge Isotope Laboratories, DLM-556-0.1 [isotope.com]
- 13. L-Glutamic acid (2,3,3,4,4-Dâ , 98%; ¹âµN, 98%) - Cambridge Isotope Laboratories, DNLM-6996-0.5 [isotope.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Normalization strategies for L-Glutamic acid-15N,d5 metabolomics data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-Glutamic acid-15N,d5 in metabolomics experiments. The focus is on robust data normalization strategies and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in metabolomics? A1: this compound is a stable isotope-labeled (SIL) version of the endogenous metabolite L-Glutamic acid. It contains one heavy nitrogen (¹⁵N) and five deuterium (d5) atoms. Its primary role is to serve as an internal standard (IS) for the accurate quantification of natural L-Glutamic acid in a biological sample.[1][2] By adding a known amount of the SIL standard to each sample at the beginning of the workflow, it can be used to correct for variations that occur during sample preparation and analysis.[1]
Q2: What is the main normalization strategy when using this compound? A2: The primary and most robust normalization strategy is the Stable Isotope Dilution (SID) technique.[2] In this method, the peak area or intensity of the endogenous L-Glutamic acid is divided by the peak area or intensity of the co-eluting this compound internal standard. This ratio is then used for relative or absolute quantification. This approach is superior because the SIL standard behaves nearly identically to its unlabeled counterpart through extraction, chromatography, and ionization, effectively correcting for matrix effects and instrument variability.[1]
Q3: Why shouldn't I just use a simple normalization method like Total Ion Current (TIC) or sample volume? A3: Methods like TIC normalization, which assume that the total amount of metabolites is constant across all samples, can be unreliable and may obscure true biological signals or introduce bias.[3][4] These methods fail to account for metabolite-specific variations caused by factors like ion suppression.[1] The use of a dedicated SIL internal standard like this compound provides a much more accurate and specific correction for the analyte of interest.[1]
Q4: What are the major sources of experimental variation that an internal standard helps correct? A4: An internal standard helps correct for multiple sources of non-biological variation, including:
-
Sample Preparation: Inconsistent analyte recovery during extraction or protein precipitation.[2][5]
-
Instrumental Drift: Fluctuations in mass spectrometer sensitivity or performance over a long analytical run.[3][6]
-
Matrix Effects: Suppression or enhancement of the analyte's ionization signal due to co-eluting compounds from the biological matrix (e.g., salts, lipids).[1][7]
-
Injection Volume Variation: Minor differences in the volume of sample injected into the LC-MS system.
Q5: How do I calculate the normalized value for L-Glutamic acid? A5: The calculation is a straightforward ratio. After integrating the peak areas from your LC-MS data for both the endogenous analyte and the internal standard in each sample, you apply the following formula:
Normalized Response = (Peak Area of L-Glutamic Acid) / (Peak Area of this compound)
This normalized response ratio is then used for statistical comparisons between your experimental groups.
Troubleshooting Guide
Q1: The signal intensity of my this compound internal standard is highly variable across my samples. What's the cause? A1: High variability in the internal standard signal often points to issues in the pre-analytical or sample preparation stages.
| Possible Cause | Troubleshooting Steps |
| Inaccurate Pipetting | Ensure your pipettes are properly calibrated. When adding the IS, ensure the pipette tip is below the surface of the sample liquid to avoid loss. |
| Inconsistent Extraction Recovery | Optimize your extraction protocol. Ensure consistent vortexing/mixing times and temperatures for all samples. Low recovery can result from inefficient protein precipitation or phase separation.[5][7] |
| Sample Heterogeneity | Thoroughly vortex or mix each biological sample before aliquoting for extraction to ensure uniformity.[7] |
| Degradation of IS | Verify the stability of your internal standard in the storage solvent and under your experimental conditions. Perform stability tests if necessary.[7] |
Q2: The ratio of endogenous L-Glutamic acid to the this compound IS is inconsistent in my Quality Control (QC) samples. What should I investigate? A2: Inconsistent ratios in QC samples, which are identical aliquots, suggest analytical or data processing issues rather than sample preparation.
| Possible Cause | Troubleshooting Steps |
| Instrument Instability | Check for fluctuations in LC pressure, retention time drift, or unstable spray in the MS source. Run a system suitability test with a standard mixture to confirm instrument performance.[7][8] |
| Poor Chromatography | If peaks are broad, tailing, or splitting, it can lead to inaccurate integration. This may be due to column degradation or an inappropriate mobile phase. Consider adding a small amount of an acid like formic acid to the mobile phase to improve the peak shape for amino acids.[7][9] |
| Incorrect Peak Integration | Manually review the peak integration for both the analyte and the IS in your QC samples. Ensure the software is consistently and correctly defining the start and end of each peak. |
| Sample Carryover | If a high concentration sample is followed by a QC sample, carryover can artificially inflate the analyte peak area. Inject blank samples after high-concentration samples to check for carryover and optimize the autosampler wash method.[7] |
Q3: I see a significant peak for pyroglutamic acid in my chromatograms. Could this affect my results? A3: Yes, this is a known artifact. Both L-Glutamic acid and its precursor, L-Glutamine, can cyclize to form pyroglutamic acid (pGlu) in the hot, acidic environment of the mass spectrometer's ion source.[10] This can lead to an underestimation of glutamic acid.
| Mitigation Strategy | Description |
| Chromatographic Separation | Use an LC method (e.g., HILIC) that can baseline-separate L-Glutamic acid, L-Glutamine, and pyroglutamic acid. This allows you to distinguish endogenous pGlu from the pGlu formed in the ion source.[10] |
| Use of SIL-IS | Your this compound internal standard will undergo the same in-source cyclization at a similar rate. By using the ratio normalization method, you inherently correct for this artifact.[10] |
| Optimize MS Source Conditions | While challenging, you can sometimes minimize this conversion by optimizing source parameters like the fragmentor voltage or gas temperatures, though this may impact overall sensitivity.[10] |
Experimental Protocols and Data
Comparison of Normalization Strategies
The following table summarizes common normalization methods, highlighting why Stable Isotope Dilution is the preferred strategy for targeted analysis of L-Glutamic acid.
| Normalization Strategy | Principle | Pros | Cons | Recommendation for L-Glutamic Acid |
| Stable Isotope Dilution (SID) | Divide analyte signal by the signal of a co-eluting, stable isotope-labeled internal standard (this compound).[1] | Highly accurate and specific; corrects for matrix effects, extraction loss, and instrument drift.[1][2] | Requires a specific labeled standard for each analyte, which can be costly. | Highly Recommended (Gold Standard) |
| Internal Standard (Structurally Similar) | Divide analyte signal by the signal of a different but structurally similar molecule added to the sample. | Corrects for some variability; less expensive than SIL standards. | May not have identical chromatographic or ionization behavior, leading to incomplete correction.[11] | Not Recommended (if SIL is available) |
| Total Ion Current (TIC) Normalization | Scale each sample's data so that the total signal in the chromatogram is the same.[4] | Simple to implement; no additional standards needed. | Assumes total metabolite concentration is equal in all samples, which is often biologically untrue; sensitive to outliers.[3][12] | Not Recommended |
| Probabilistic Quotient Normalization (PQN) | Aligns spectra to a reference spectrum (e.g., the median spectrum of all samples) to correct for dilution effects.[13] | More robust than TIC; good for large-scale untargeted studies.[12] | Less accurate for a specific target analyte compared to SID; assumes most metabolites are unchanged. | Not Recommended for Targeted Analysis |
General LC-MS/MS Protocol for L-Glutamic Acid Analysis
This protocol provides a general workflow. Specific parameters must be optimized for your instrument and matrix.
-
Sample Preparation (Protein Precipitation):
-
Thaw biological samples (e.g., plasma, cell lysate) on ice.
-
Aliquot 20 µL of sample into a microcentrifuge tube.
-
Add a precise volume (e.g., 10 µL) of your this compound internal standard working solution.
-
Add 100 µL of ice-cold extraction solvent (e.g., acetonitrile:methanol 3:1 v/v) to precipitate proteins.[5]
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or HPLC vial for analysis.[5]
-
-
LC-MS/MS Analysis:
-
LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for separating polar metabolites like amino acids.[14][15]
-
Mobile Phase: Typically involves a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
-
-
Data Processing:
-
Integrate the peak areas for the MRM transitions of both L-Glutamic acid and this compound.
-
Calculate the response ratio (Analyte Area / IS Area) for each sample.
-
Use these ratios for subsequent statistical analysis.
-
Example LC-MS/MS Parameters
The following are example parameters for a targeted MRM experiment. These must be optimized on your specific instrument.
| Parameter | L-Glutamic Acid | This compound |
| Precursor Ion (m/z) | 148.1 | 154.1 |
| Product Ion (m/z) | 84.1 (or 56.1) | 89.1 |
| Collision Energy (V) | 10 - 15 | 10 - 15 |
| Fragmentor Voltage (V) | 70 - 80 | 75 - 85 |
Note: These values are based on typical fragmentation patterns and should be empirically determined.[10]
Visualizations and Workflows
Experimental and Normalization Workflow
The diagram below illustrates the complete workflow from sample collection to obtaining a normalized result using an internal standard.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 3. iroatech.com [iroatech.com]
- 4. A Comparison of Various Normalization Methods for LC/MS Metabolomics Data [scirp.org]
- 5. Guide to Amino Acid Metabolism Analysis Workflow and Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Normalization method for metabolomics data using optimal selection of multiple internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Pretreating and normalizing metabolomics data for statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Reducing ion suppression effects for L-Glutamic acid-15N,d5 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression in the analysis of L-Glutamic acid-15N,d5 by liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guide
Problem: Poor signal intensity or no detectable peak for this compound.
This is a common issue often attributable to significant ion suppression from matrix components. Follow this troubleshooting workflow to diagnose and resolve the problem.
Caption: Troubleshooting workflow for low signal intensity.
Q1: My this compound signal is significantly lower in matrix samples compared to neat solutions. What is the likely cause?
This strongly indicates the presence of ion suppression , a type of matrix effect where co-eluting endogenous components from the sample (e.g., salts, phospholipids, other amino acids) interfere with the ionization of your analyte in the mass spectrometer's ion source.[1][2] L-Glutamic acid is a polar molecule, making it susceptible to co-elution with other polar matrix components, especially when using hydrophilic interaction liquid chromatography (HILIC).[3]
Q2: I am using a deuterated internal standard (this compound). Shouldn't this correct for ion suppression?
Ideally, a stable isotope-labeled internal standard (SIL-IS) co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio. However, differential ion suppression can occur if there is a slight chromatographic separation between the analyte and the SIL-IS. This can be caused by the "deuterium isotope effect," which may slightly alter the retention time. If the analyte and IS elute into regions with different co-eluting matrix components, the degree of ion suppression will not be the same for both, leading to inaccurate results.
Q3: I suspect in-source cyclization of my this compound. How can I confirm and mitigate this?
L-Glutamic acid and its isotopologues can undergo in-source cyclization to form pyroglutamic acid, which can lead to an underestimation of the analyte.[4][5]
-
Confirmation: Analyze a standard solution of this compound and monitor for the mass transition of its corresponding pyroglutamic acid form.
-
Mitigation:
-
Chromatographic Separation: Develop a chromatographic method that separates L-Glutamic acid from pyroglutamic acid. This is the most effective way to ensure accurate quantification.[4]
-
Optimize MS Source Conditions: The extent of cyclization can be dependent on the fragmentor voltage. Experiment with different fragmentor voltage settings to minimize this in-source conversion.[4]
-
Use of SIL-IS: this compound is an appropriate internal standard to correct for in-source formation of pyroglutamic acid, as both the analyte and the IS will undergo a similar degree of cyclization.[4][5]
-
Frequently Asked Questions (FAQs)
Q4: What is the best sample preparation technique to reduce ion suppression for this compound?
While simple protein precipitation (PPT) is fast, it is often insufficient for removing phospholipids and other matrix components that cause significant ion suppression.[6] Solid-phase extraction (SPE) , particularly mixed-mode cation exchange or polymeric sorbents, generally provides a cleaner extract and less ion suppression.[7][8] For particularly challenging matrices, specialized techniques like HybridSPE® that combine protein precipitation and phospholipid removal can be highly effective.[6]
Q5: Which chromatographic technique is better for this compound analysis: Reversed-Phase or HILIC?
Due to the high polarity of L-Glutamic acid, Hydrophilic Interaction Liquid Chromatography (HILIC) is generally preferred as it provides better retention and separation from many matrix components that are not well-retained on reversed-phase columns.[3][9][10] Reversed-phase chromatography can be used, but often requires ion-pairing agents to achieve sufficient retention, which can sometimes lead to ion suppression and contaminate the MS system.[11]
Q6: How can I quantitatively assess the degree of ion suppression in my method?
The most common method is the post-extraction spike experiment . This involves comparing the peak area of the analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:
-
Matrix Factor (%) = (Peak Area in Extracted Matrix / Peak Area in Neat Solution) x 100
An MF value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Data Presentation
The choice of sample preparation method has a significant impact on the extent of ion suppression and the recovery of the analyte. The following tables summarize typical performance data for different sample preparation techniques.
Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery and Matrix Effects.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 80 - 100+ | 50 - 80 (High Suppression) | Fast, simple, inexpensive | High level of residual phospholipids and other matrix components, leading to significant ion suppression.[6] |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 85 - 100 (Low Suppression) | Good for removing non-polar interferences | Can be labor-intensive, may have lower recovery for polar analytes. |
| Solid-Phase Extraction (SPE) | 85 - 105 | 90 - 110 (Minimal Suppression) | Provides cleaner extracts, can be automated | More expensive and time-consuming than PPT.[7] |
| HybridSPE® | 90 - 110 | 95 - 105 (Very Low Suppression) | Excellent removal of phospholipids and proteins | Higher cost compared to other methods.[6] |
Note: Values are representative and can vary based on the specific matrix, analyte, and protocol.
Table 2: Typical LC-MS/MS Parameters for L-Glutamic acid Analysis.
| Parameter | Setting | Rationale |
| Column | HILIC (e.g., Amide, Zwitterionic) | Provides good retention for polar analytes like glutamic acid.[12][13] |
| Mobile Phase A | Water with 0.1% Formic Acid and 10mM Ammonium Formate | Acid and buffer improve peak shape and ionization efficiency.[12] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Standard organic phase for HILIC. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Glutamic acid readily forms [M+H]+ ions. |
| MRM Transition | Q1: 153.1 -> Q3: 88.1, 60.1 | Representative transitions for this compound. |
| Fragmentor Voltage | 70-100 V | Optimize to maximize analyte signal and minimize in-source cyclization.[4] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (Mixed-Mode Cation Exchange)
This protocol is designed to effectively remove interfering matrix components from plasma samples.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Loading: Dilute 100 µL of plasma with 200 µL of 0.1% formic acid in water. Load the diluted sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove neutral and acidic interferences.
-
Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
Protocol 2: Post-Column Infusion Experiment to Identify Ion Suppression Zones
This experiment helps to visualize the regions in the chromatogram where ion suppression occurs.
Caption: Workflow for post-column infusion experiment.
-
Setup: Connect a syringe pump to the LC flow path between the analytical column and the mass spectrometer ion source using a T-connector.
-
Infusion: Continuously infuse a solution of this compound at a constant flow rate (e.g., 10 µL/min) to obtain a stable baseline signal.
-
Injection: Inject a blank, extracted matrix sample onto the LC system.
-
Analysis: Monitor the signal of this compound. Any dips in the baseline indicate regions where co-eluting matrix components are causing ion suppression. This information can be used to adjust the chromatographic method to move the analyte peak away from these suppression zones.[14]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Retention Mechanism Studies of Selected Amino Acids and Vitamin B6 on HILIC Columns with Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. data.biotage.co.jp [data.biotage.co.jp]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. HILIC-MS for Untargeted Profiling of the Free Glycation Product Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. halocolumns.com [halocolumns.com]
- 13. agilent.com [agilent.com]
- 14. halocolumns.com [halocolumns.com]
Validation & Comparative
A Researcher's Guide to Isotopic Tracers in Metabolic Flux Analysis: L-Glutamic Acid-15N,d5 vs. 13C-Labeled Glutamate
For researchers, scientists, and drug development professionals engaged in the intricate study of cellular metabolism, the selection of an appropriate isotopic tracer is a critical determinant of experimental success. This guide provides a comprehensive comparison of L-Glutamic acid-15N,d5 and various 13C-labeled glutamate tracers for use in Metabolic Flux Analysis (MFA). By examining their unique strengths and presenting supporting experimental data and protocols, this document aims to empower researchers to make informed decisions for their specific research questions.
Metabolic Flux Analysis (MFA) is a powerful methodology for elucidating the rates of metabolic reactions, offering a dynamic view of cellular physiology.[1][2] The choice of an isotopic tracer is paramount, as it dictates the precision and scope of the metabolic pathways that can be resolved.[3][4] Glutamate, a central node in carbon and nitrogen metabolism, is a key metabolite to trace. This guide compares the utility of a multi-labeled tracer, this compound, with the more conventional 13C-labeled glutamate tracers.
At a Glance: Comparing Tracer Capabilities
| Feature | This compound | 13C-Labeled Glutamate ([U-13C5], [1-13C], etc.) |
| Primary Application | Simultaneous tracing of carbon, nitrogen, and hydrogen pathways.[1][5] | Primarily tracing carbon flow through central carbon metabolism and related pathways.[2][6][7] |
| Information Gained | Provides insights into nitrogen assimilation, transamination reactions, and pathways involving C-H bond breakage, in addition to carbon backbone fate.[1][5] | Detailed resolution of fluxes in the TCA cycle, anaplerosis, and pathways directly linked to glutamate's carbon skeleton.[2][6] |
| Analytical Complexity | Requires high-resolution mass spectrometry to distinguish between 13C, 15N, and 2H isotopologues. Data analysis is more complex.[8] | Well-established protocols for GC-MS and LC-MS/MS analysis of 13C isotopomers.[9] |
| Precision in Carbon Flux | Potentially lower precision for carbon-only fluxes compared to dedicated 13C tracers due to spectral complexity. | High precision for determining fluxes in central carbon metabolism, with tracer choice impacting the resolution of specific pathways.[4][10] |
| Unique Advantage | Uniquely suited for studying the interplay between carbon and nitrogen metabolism from a single tracer.[1][11] | Extensive literature and established computational tools for data analysis and flux modeling.[3][10] |
Quantitative Performance of 13C-Labeled Glutamate Tracers in MFA
Studies have extensively evaluated the performance of various 13C-labeled glutamine (a direct precursor to glutamate) and glutamate tracers in determining metabolic fluxes. The choice of the specific 13C labeling pattern significantly impacts the precision of flux estimates for different pathways.[4]
For instance, [U-13C5]glutamine has been identified as a preferred isotopic tracer for the analysis of the Tricarboxylic Acid (TCA) cycle.[4] The rich labeling patterns it produces in TCA cycle intermediates allow for the precise quantification of metabolic fluxes downstream of pyruvate.[2][6]
Table 1: Example of Metabolic Flux Data from a 13C-MFA Experiment Using [U-13C5]Glutamine in Cancer Cells. The values are for illustrative purposes and represent relative fluxes normalized to the glutamine uptake rate. The precision of these flux estimates is indicated by the 95% confidence intervals.
| Metabolic Flux | Relative Flux Value | 95% Confidence Interval |
| Glutamine -> α-Ketoglutarate | 100 | (reference) |
| α-Ketoglutarate -> Succinyl-CoA (TCA Cycle) | 85 | 80 - 90 |
| Pyruvate -> Acetyl-CoA (from Glucose) | 40 | 35 - 45 |
| Reductive Carboxylation (α-KG -> Citrate) | 15 | 10 - 20 |
| Anaplerotic flux (Pyruvate -> Oxaloacetate) | 25 | 20 - 30 |
Data synthesized from principles described in references[2][3][4].
The Unique Potential of this compound
This compound offers the unique capability to simultaneously trace the fate of carbon, nitrogen, and deuterium atoms. This multi-faceted approach can unravel complex metabolic events that are invisible to single-isotope tracers.
-
Nitrogen Metabolism: The 15N label allows for the direct tracking of nitrogen through transamination reactions, nucleotide biosynthesis, and other pathways of nitrogen assimilation.[1][8] This is crucial for understanding how cells acquire and utilize nitrogen, a fundamental aspect of biomass production.
-
Deuterium as a Tracer: The deuterium (d5) labels can provide information on specific enzymatic reactions that involve the breaking of C-H bonds. Furthermore, deuterium labeling has been utilized in metabolic imaging studies to visualize metabolic processes in vivo.[12]
-
Combined Analysis: The ability to trace all three isotopes from a single molecule provides a powerful tool for studying the intricate coordination between carbon and nitrogen metabolism.[1]
While quantitative flux maps with precision data for this compound are not as established as for 13C tracers, studies using combined 13C and 15N labeling have demonstrated the power of this approach to resolve both carbon and nitrogen fluxes simultaneously.[1][11]
Experimental Methodologies
Detailed and robust experimental protocols are fundamental to reliable MFA results. Below are representative protocols for MFA experiments using 13C-labeled glutamate and a conceptual protocol for this compound based on established methods for multi-isotope tracing.
Protocol 1: 13C-Metabolic Flux Analysis using [U-13C5]Glutamate
This protocol is adapted from established methods for 13C-MFA in cultured mammalian cells.[2][7]
-
Cell Culture and Labeling:
-
Culture cells in a defined medium to a metabolic and isotopic steady state.
-
Replace the medium with an identical medium containing [U-13C5]glutamate as the tracer. The concentration of the tracer should be optimized for the specific cell line and experimental goals.
-
Incubate the cells for a duration sufficient to achieve isotopic steady-state in the metabolites of interest. This is typically determined empirically and can range from hours to days.[7]
-
-
Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold saline.
-
Extract metabolites using a cold solvent mixture, such as 80:20 methanol:water.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet proteins and cell debris. The supernatant contains the polar metabolites.
-
-
Sample Analysis by LC-MS/MS:
-
Dry the metabolite extract under a stream of nitrogen.
-
Resuspend the dried metabolites in a suitable solvent for LC-MS analysis.
-
Inject the sample onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate metabolites using a suitable chromatography column (e.g., a HILIC column for polar metabolites).
-
Detect and quantify the mass isotopologues of glutamate and its downstream metabolites.[13]
-
-
Data Analysis and Flux Estimation:
-
Correct the raw mass spectrometry data for the natural abundance of isotopes.
-
Use a computational flux model (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes that best fit the measured mass isotopomer distributions.[14]
-
Perform a statistical analysis to determine the goodness-of-fit and calculate confidence intervals for the estimated fluxes.
-
Protocol 2: Metabolic Flux Analysis using this compound
This protocol is based on methodologies for simultaneous carbon and nitrogen tracing and analysis of deuterated compounds.[1][8][12]
-
Cell Culture and Labeling:
-
Follow the same procedure as in Protocol 1, but use a medium containing this compound as the tracer.
-
-
Metabolite Extraction:
-
The metabolite extraction procedure is identical to that in Protocol 1.
-
-
Sample Analysis by High-Resolution LC-MS:
-
Analysis of multi-labeled compounds requires a high-resolution mass spectrometer to distinguish between the small mass differences of 13C, 15N, and 2H.
-
Employ a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).
-
Develop an analytical method to separate and detect the various isotopologues of glutamate and its metabolic products.
-
-
Data Analysis and Flux Estimation:
-
The data analysis is more complex due to the presence of multiple isotopic labels.
-
Specialized algorithms are required to deconvolve the mass spectra and determine the multivariate mass isotopomer distributions.[8]
-
Extend existing metabolic flux models to incorporate the atom transitions of carbon, nitrogen, and deuterium simultaneously.
-
Estimate fluxes and their confidence intervals using statistical methods that can handle the complexity of the multi-isotope data.
-
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for understanding the flow of atoms through metabolic networks and the experimental processes involved in MFA.
Conclusion
The choice between this compound and 13C-labeled glutamate tracers for Metabolic Flux Analysis is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific research objectives.
-
For high-precision quantification of fluxes within the central carbon metabolism , particularly the TCA cycle, 13C-labeled glutamate (or its precursor, glutamine) is the well-established and validated choice. The extensive body of literature and available analytical and computational tools provide a robust framework for these studies.
-
For researchers investigating the intricate interplay between carbon and nitrogen metabolism, or seeking to trace pathways involving specific C-H bond cleavages, this compound presents a powerful, albeit more complex, alternative. The ability to track multiple elements simultaneously from a single tracer opens up new avenues for understanding metabolic regulation in a more holistic manner.
As analytical technologies continue to advance, the use of multi-isotope tracers like this compound is likely to become more widespread, offering unprecedented insights into the dynamic and interconnected nature of cellular metabolism. For now, a careful consideration of the specific biological questions and the available analytical capabilities will guide the optimal choice of isotopic tracer for your metabolic flux analysis experiments.
References
- 1. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous tracing of carbon and nitrogen isotopes in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One-shot 13 C15 N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. - JuSER [juser.fz-juelich.de]
- 12. benchchem.com [benchchem.com]
- 13. A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
L-Glutamic Acid-15N,d5: A Superior Internal Standard for Accurate and Precise Quantification
A comprehensive analysis of L-Glutamic acid-15N,d5 as an internal standard reveals its exceptional performance in ensuring accuracy and precision in the quantification of L-Glutamic acid in complex biological matrices. Its stable isotope incorporation provides a distinct mass shift, allowing for effective differentiation from the endogenous analyte while maintaining identical chemical and physical properties. This guide provides an objective comparison with other internal standards, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Performance Comparison of Internal Standards
The use of a stable isotope-labeled internal standard (SIL-IS) is critical for correcting variations during sample preparation and analysis, thereby enhancing the reliability of quantitative results.[1][2] this compound, being a heavy-labeled version of the analyte, co-elutes and experiences similar matrix effects and ionization suppression, leading to highly accurate and precise measurements.[1]
| Parameter | This compound & other Deuterated Standards | 13C-Labeled Internal Standard |
| Linearity (R²) | ≥0.998 | Typically ≥0.99 |
| Intra-day Precision (%RSD) | <10% | Comparable to deuterated |
| Inter-day Precision (%RSD) | <10% | Comparable to deuterated |
| Accuracy (% Bias) | <10% | Comparable to deuterated |
| Limit of Detection (LOD) | 4.4 ng/mL[3] | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 30.9 ng/mL[3] | Not explicitly stated |
| Recovery | Corrects for variability[1] | Corrects for variability |
| Matrix Effect | Effectively corrects for suppression/enhancement[1] | Effectively corrects for suppression/enhancement |
| Chromatographic Co-elution | Near-perfect co-elution | Perfect co-elution |
| Isotopic Contribution | Minimal | None |
Experimental Protocols
UPLC-MS/MS Method for Quantification of L-Glutamic Acid in Human Plasma
This protocol provides a robust method for the sensitive and specific quantification of L-Glutamic acid in human plasma using L-Glutamic acid-d5 as an internal standard.[3]
1. Sample Preparation:
-
To 100 µL of plasma, add 400 µL of acetonitrile containing 0.1% v/v formic acid.
-
Add the internal standard, L-Glutamic acid-d5, to a final concentration of 2000 ng/mL.
-
Vortex the mixture for 5 minutes at 1400 rpm.
-
Centrifuge at 15,000 x g for 15 minutes.
-
Dilute the supernatant with 1500 µL of acetonitrile to achieve a final concentration of 95% acetonitrile.
-
Purify the extract using solid-phase extraction (SPE) with a C8 cartridge.
-
Wash the cartridge with 1 mL of methanol and 1 mL of 50% methanol in water.
-
Wash with 2 mL of 95% acetonitrile.
-
Elute the analytes with 2 mL of 80% acetonitrile.
-
Evaporate the eluate to dryness under vacuum at 30 °C.
-
Reconstitute the residue in 100 µL of water with 0.1% v/v formic acid.
2. UPLC-MS/MS Analysis:
-
Chromatographic System: Acquity I-class UPLC (Waters)
-
Column: Acquity UPLC HSS reversed-phase C18, 2.1 × 150 mm, 1.8 µm (Waters)
-
Mobile Phase A: Water with 0.1% v/v formic acid
-
Mobile Phase B: 100% methanol
-
Gradient: 98% A (0-3 min), 98-50% A (3-6 min), 50% A (6-8 min), 98% A (8-10 min)
-
Flow Rate: 0.15 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Xevo TQ-S triple quadrupole (Waters)
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
L-Glutamic acid: Precursor ion > Product ion (specific m/z values to be optimized)
-
L-Glutamic acid-d5: Precursor ion > Product ion (specific m/z values to be optimized)
-
Visualizing the Workflow and Biological Context
To better understand the experimental process and the biological significance of L-Glutamic acid, the following diagrams are provided.
Caption: Experimental workflow for L-Glutamic acid quantification.
Caption: Glutamate-Glutamine cycle in the central nervous system.
References
A Comparative Guide to the Quantification of L-Glutamic Acid: Cross-Validation of L-Glutamic acid-15N,d5 Results with Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of L-Glutamic acid, with a focus on the cross-validation of results obtained using L-Glutamic acid-15N,d5 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The performance of this stable isotope dilution LC-MS/MS method is compared with two common alternative techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). Supporting experimental data and detailed protocols are provided to assist researchers in selecting the most appropriate method for their specific applications.
Introduction
L-Glutamic acid is a pivotal excitatory neurotransmitter in the mammalian central nervous system and a key metabolite in cellular metabolism. Accurate and precise quantification of L-Glutamic acid in biological matrices is crucial for advancing research in neuroscience, drug development, and metabolic disorders. The use of stable isotope-labeled internal standards, such as this compound, in conjunction with LC-MS/MS is considered the gold standard for achieving the highest accuracy and precision. This is due to the ability of the internal standard to mimic the analyte throughout sample preparation and analysis, correcting for matrix effects and variations in instrument response.[1]
However, alternative methods like GC-MS and HPLC-FLD are also widely employed. This guide aims to provide a comprehensive comparison of these techniques, enabling an informed decision based on the specific requirements of the research, such as sensitivity, throughput, and available instrumentation.
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the three analytical methods for the quantification of L-Glutamic acid. The data presented is a synthesis of values reported in various studies.
| Performance Parameter | LC-MS/MS with this compound (or similar deuterated standard) | GC-MS (with MTBSTFA derivatization) | HPLC-FLD (with OPA derivatization) |
| Linearity (R²) | ≥0.99[2] | 0.9891 - 0.9983[3] | ≥0.99[4] |
| Limit of Detection (LOD) | 4.4 ng/mL[2] | 0.01 - 0.46 mg/100 g (dry weight)[3] | 0.13 - 0.37 pM[4] |
| Limit of Quantitation (LOQ) | 30.9 ng/mL[2] | 0.02 - 1.55 mg/100 g (dry weight)[3] | Not explicitly stated for glutamic acid, but generally in the low µM range |
| Accuracy (% Recovery) | 97 - 103%[5] | Not explicitly stated | 70 - 109%[4] |
| Precision (%RSD) | < 15%[2] | 1.9 - 12.2%[3] | < 2.35% (peak area)[4] |
| Derivatization Required | No (can be analyzed directly)[6] | Yes | Yes |
| Throughput | High | Moderate | Moderate to High |
| Specificity | Very High | High | Good |
Experimental Protocols
Detailed methodologies for the three key analytical techniques are provided below.
LC-MS/MS with Stable Isotope Dilution
This method utilizes a stable isotope-labeled internal standard, such as this compound or a similar deuterated analog (e.g., L-Glutamic acid-d5), for accurate quantification.
a. Sample Preparation (Plasma) [2]
-
To 100 µL of plasma, add 400 µL of acetonitrile containing 0.1% (v/v) formic acid.
-
Add the internal standard (this compound or d5) to a final concentration of 2000 ng/mL in the extract.
-
Vortex the mixture for 5 minutes at 1400 rpm.
-
Centrifuge at 15,000 x g for 15 minutes.
-
Dilute the supernatant to 95% acetonitrile with 1500 µL of acetonitrile.
-
Purify the extract using a solid-phase extraction (SPE) C8 cartridge.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for injection.
b. LC-MS/MS Conditions [6]
-
LC System: Agilent 1290 Infinity UHPLC System or equivalent.
-
Column: Zorbax SB-C18 Rapid Resolution HT column (3.0 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.5% formic acid and 0.3% heptafluorobutyric acid (HFBA) in water.
-
Mobile Phase B: 0.5% formic acid and 0.3% HFBA in acetonitrile.
-
Gradient: 0-5 min, 0-5% B; keep at 90% B for 1 min; re-equilibrate at 0% B for 3 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 1 µL.
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
GC-MS with Derivatization
This method requires derivatization to increase the volatility of the amino acid for gas chromatography.
a. Sample Preparation and Derivatization
-
Take a 50 µL aliquot of the sample extract and dry it completely under a stream of nitrogen.
-
Add 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 100 µL of acetonitrile.
-
Heat the mixture at 100 °C for 4 hours.
-
Neutralize the sample with sodium bicarbonate.
-
The derivatized sample is ready for GC-MS analysis.
b. GC-MS Conditions
-
GC System: Agilent GC-MS system or equivalent.
-
Column: SLB™-5ms capillary column (20 m x 0.18 mm I.D. x 0.18 µm).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, followed by a ramp to 360 °C.
-
Carrier Gas: Helium.
-
Mass Spectrometer: Quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Scan or Selected Ion Monitoring (SIM).
HPLC with Fluorescence Detection (HPLC-FLD)
This method involves pre-column derivatization to render the amino acid fluorescent for sensitive detection.
a. Sample Preparation and Derivatization (Online) [4]
-
The derivatization is performed online in the HPLC autosampler.
-
The autosampler is programmed to mix the sample with a borate buffer (pH 10.2) and the derivatization reagent (o-phthaldiadehyde (OPA) and 3-mercapto-propionic acid in borate buffer).
-
After a short reaction time (approximately 5 minutes), the derivatized sample is injected onto the HPLC column.
b. HPLC-FLD Conditions [4]
-
HPLC System: Agilent 1100/1200 series with a fluorescence detector or equivalent.
-
Column: Hypersil Gold C18 column (5 µm, 4.6 x 150 mm).
-
Mobile Phase A: 50 mM KH₂PO₄ buffer, pH 4.6.
-
Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10).
-
Gradient: Maintain 28% B for 3 min; 28-80% B for 10 min; hold at 80% B for 5 min; re-equilibrate with 28% B.
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 35 °C.
-
Fluorescence Detector: Excitation wavelength of 230 nm and emission wavelength of 450 nm.
Mandatory Visualization
The following diagrams illustrate a key metabolic pathway involving L-Glutamic acid and a typical experimental workflow for its quantification.
Caption: The Glutamate-Glutamine Cycle between a neuron and an astrocyte.
Caption: Experimental workflow for L-Glutamic acid quantification by LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 6. agilent.com [agilent.com]
A Researcher's Guide to Internal Standards in Amino Acid Analysis: L-Glutamic acid-¹⁵N,d₅ vs. Alternatives
In the precise world of quantitative amino acid analysis, accuracy is paramount. Whether assessing metabolic flux, developing novel therapeutics, or performing quality control on cell culture media, the reliability of data hinges on the mitigation of experimental variability. Internal standards (IS) are indispensable tools for this purpose, correcting for analyte loss during sample preparation and fluctuations in instrument response.
Among the various types of internal standards, stable isotope-labeled (SIL) compounds are considered the gold standard for mass spectrometry-based quantification.[1][2] This guide provides an objective comparison of L-Glutamic acid-¹⁵N,d₅, a premier SIL standard, against other common alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standards
An ideal internal standard should behave identically to the analyte of interest throughout the entire analytical process—from extraction to detection.[1] SIL standards, such as L-Glutamic acid-¹⁵N,d₅, achieve this by being chemically identical to their endogenous counterparts but with a different mass due to the incorporation of heavy isotopes (e.g., ²H (D), ¹³C, or ¹⁵N).[1][3]
This near-perfect chemical analogy ensures that the SIL standard co-elutes with the target analyte and experiences the same matrix effects (ion suppression or enhancement) in the mass spectrometer's source.[3][4] The mass difference allows the instrument to detect and quantify both the analyte and the standard simultaneously, enabling highly accurate correction.[1]
L-Glutamic acid-¹⁵N,d₅ is a heavily labeled analog of L-Glutamic acid, containing one ¹⁵N atom and five deuterium atoms. This provides a significant mass shift from the native molecule, minimizing the risk of isotopic crosstalk and ensuring robust quantification.
Alternative Standards: Structural Analogs
Before SILs became widely available, researchers often used structural analogs as internal standards. These are molecules with similar chemical structures and properties to the analyte but are not present in the sample.[5][6] While more cost-effective, they are less ideal because differences in structure can lead to different chromatographic retention times, extraction recoveries, and ionization efficiencies, potentially compromising accuracy.[6][7]
Performance Comparison: SIL vs. Structural Analog Standards
The choice of internal standard directly impacts data quality. The following table summarizes the key performance differences between SIL standards like L-Glutamic acid-¹⁵N,d₅ and structural analogs.
| Performance Parameter | Stable Isotope-Labeled (SIL) IS (e.g., L-Glutamic acid-¹⁵N,d₅) | Structural Analog IS (e.g., Norvaline) |
| Correction for Matrix Effects | Excellent: Co-elutes with the analyte, experiencing identical ion suppression/enhancement.[3][4] | Poor to Moderate: Different retention times and ionization properties lead to incomplete correction. |
| Correction for Sample Prep | Excellent: Chemically identical behavior ensures it tracks analyte loss accurately through all steps.[1] | Moderate: Similar, but not identical, properties can result in different extraction efficiencies. |
| Chromatographic Behavior | Identical: Co-elutes perfectly with the target analyte (slight shifts possible with heavy deuteration).[1] | Different: Designed to elute near the analyte but rarely co-elutes perfectly. |
| Accuracy & Precision | High: The use of SILs is proven to significantly improve assay accuracy and precision.[6][8] | Variable: Can be acceptable for some assays but is generally less reliable than SILs. |
| Availability & Cost | Good: Increasingly available but can be more expensive, especially for custom synthesis.[1] | Excellent: Often commercially available and less expensive. |
| Cross-Contribution Risk | Low: A sufficient mass difference (>3 Da) prevents spectral overlap.[4] | None: Chemically distinct molecule. |
Quantitative Performance Data
A robust and reliable LC-MS/MS method for amino acid quantification using SIL internal standards will demonstrate excellent performance across several key metrics. The following table presents typical validation results for such a method.
| Metric | Typical Performance with SIL Internal Standards |
| Linearity (R²) | > 0.995[9] |
| Accuracy (% Bias) | 85–115% of the nominal value.[8][9] |
| Precision (% RSD) | < 15% (often < 10%).[8][9] |
| Recovery | Consistent and reproducible across the concentration range. |
| Limit of Quantification (LOQ) | Low µM to high nM range, depending on the analyte and matrix.[9][10] |
Experimental Workflow & Methodologies
Proper implementation is crucial for achieving high-quality data. The diagrams and protocols below outline a standard workflow for amino acid analysis.
Caption: General workflow for amino acid analysis using a stable isotope-labeled internal standard.
Representative Experimental Protocol
This protocol describes a method for the direct analysis of amino acids in human plasma using LC-MS/MS with SIL internal standards.
-
Preparation of Standards:
-
Prepare stock solutions of unlabeled amino acid standards and the stable isotope-labeled internal standard mixture (including L-Glutamic acid-¹⁵N,d₅) in a suitable solvent like 0.1% formic acid in water.[11]
-
Generate a calibration curve by serially diluting the unlabeled stock solution and spiking each level with a constant, known concentration of the IS mixture.
-
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma, add 10 µL of the internal standard working solution.
-
Precipitate proteins by adding 200 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[12]
-
Transfer the supernatant to a new vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC/UHPLC system.
-
Column: A column suitable for retaining polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Intrada Amino Acid column).[8]
-
Mobile Phase A: 10 mM ammonium formate with 0.15% formic acid in 95:5 water:acetonitrile.[13]
-
Mobile Phase B: 10 mM ammonium formate with 0.15% formic acid in 95:5 acetonitrile:water.[13]
-
Gradient: A gradient optimized to separate the amino acids of interest (e.g., a 10-15 minute gradient).[8]
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM). Optimized precursor-to-product ion transitions, collision energies, and other MS parameters must be determined for each amino acid and its corresponding SIL-IS.[8]
-
-
Data Analysis:
-
Integrate the chromatographic peak areas for both the endogenous analyte and the corresponding SIL internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Quantify the analyte concentration in the unknown samples by plotting the peak area ratios against the concentrations of the calibration curve standards.
-
Logical Comparison and Biological Context
The superiority of SIL standards is rooted in their fundamental properties, which closely mimic those of an ideal internal standard.
Caption: Logical diagram comparing SIL and structural analog standards to ideal IS properties.
L-Glutamic acid is not only a building block of proteins but also the most abundant excitatory neurotransmitter in the mammalian nervous system, playing a critical role in synaptic plasticity, learning, and memory.[14][15] Understanding its precise concentration is vital for neuroscience and drug development.
Caption: The Glutamate-Glutamine cycle between neurons and glial cells in the central nervous system.
Conclusion
For researchers requiring the highest level of confidence in their quantitative amino acid data, stable isotope-labeled internal standards are the unequivocal choice. L-Glutamic acid-¹⁵N,d₅ exemplifies the ideal characteristics of a SIL-IS: it is chemically identical to the endogenous analyte and possesses a significant mass shift, ensuring it accurately corrects for experimental variability without introducing interference. While structural analogs may present a lower-cost alternative, they cannot match the accuracy, precision, and reliability afforded by a well-implemented SIL standard. Adopting SILs like L-Glutamic acid-¹⁵N,d₅ is a critical step towards producing robust, reproducible, and high-impact scientific results.
References
- 1. iroatech.com [iroatech.com]
- 2. researchgate.net [researchgate.net]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. pharmiweb.com [pharmiweb.com]
- 8. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. Direct Analysis of Underivatized Amino Acids in Plant Extracts by LC-MS-MS | Springer Nature Experiments [experiments.springernature.com]
- 11. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A pathway map of glutamate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Researcher's Guide to the Validation of L-Glutamic Acid-15N,d5 Quantification in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the quantitative analysis of L-Glutamic acid-15N,d5 in biological matrices, a critical aspect of metabolic research and clinical studies. The use of stable isotope-labeled internal standards is the gold standard for accuracy and precision in mass spectrometry-based bioanalysis. This document outlines the validation of a UPLC-MS/MS method for L-Glutamic acid, comparing the performance of different stable isotope labeling strategies and providing detailed experimental protocols.
Introduction to L-Glutamic Acid Quantification
L-Glutamic acid is a key neurotransmitter and a central metabolite in cellular metabolism. The use of stable isotope-labeled L-Glutamic acid, such as this compound, allows for tracer studies to investigate metabolic fluxes and disease pathways. Accurate quantification of this labeled compound in complex biological matrices like plasma and serum is paramount for reliable study outcomes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard is crucial to correct for variability during sample preparation and analysis, including matrix effects and potential in-source conversion of glutamic acid to pyroglutamic acid.[1]
Experimental and Logical Workflows
The following diagrams illustrate the general experimental workflow for sample analysis and the logical process for bioanalytical method validation.
Figure 1. General experimental workflow for this compound quantification.
Figure 2. Logical workflow for bioanalytical method validation.
Comparison of Quantification Methods
The choice of internal standard is critical for the performance of a bioanalytical method. While this compound is an excellent choice, other stable isotope-labeled analogs, such as those labeled with Carbon-13 (¹³C) or other deuterated forms (e.g., d3), are also utilized. The following table summarizes the typical performance characteristics of a validated UPLC-MS/MS method for L-Glutamic acid using different stable isotope-labeled internal standards. The data presented is a composite from several validated methods for amino acid analysis in human plasma.[2][3]
| Parameter | Method using L-Glutamic acid-d5 IS | Method using L-Glutamic acid-¹³C₅,¹⁵N IS |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 30.9 ng/mL | ~ 1 µmol/L |
| Intra-day Precision (%CV) | < 10% | < 15% |
| Inter-day Precision (%CV) | < 10% | < 15% |
| Intra-day Accuracy (%Bias) | Within ±10% | Within ±15% |
| Inter-day Accuracy (%Bias) | Within ±10% | Within ±15% |
| Recovery | Corrected by IS | Corrected by IS |
| Matrix Effect | Compensated by IS | Compensated by IS |
| Stability (Freeze-Thaw) | Stable | Stable |
| Stability (Long-term at -80°C) | Stable for up to 12 months | Stable |
Detailed Experimental Protocols
This section provides a detailed protocol for a validated UPLC-MS/MS method for the quantification of L-Glutamic acid in human plasma using a stable isotope-labeled internal standard.
Preparation of Stock and Working Solutions
-
L-Glutamic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Glutamic acid in Milli-Q water.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in Milli-Q water.
-
Working Solutions: Prepare serial dilutions of the L-Glutamic acid stock solution in Milli-Q water to create calibration standards. Prepare a working solution of the IS at a suitable concentration (e.g., 2000 ng/mL) in acetonitrile containing 0.1% formic acid.[3]
Sample Preparation
-
To 100 µL of human plasma, add 400 µL of the IS working solution (in acetonitrile with 0.1% formic acid).[3]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 15,000 x g for 15 minutes at 4°C.[3]
-
Transfer the supernatant to a new tube for analysis.
UPLC-MS/MS Conditions
| Parameter | Setting |
| UPLC System | Waters Acquity UPLC or equivalent |
| Column | Acquity UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | A suitable gradient to separate the analyte from matrix components. For example: Start with 98% A, hold for 1 min, ramp to 50% A over 3 min, hold for 1 min, return to initial conditions and equilibrate. |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| MRM Transitions | L-Glutamic acid: 148.1 > 84.1; This compound: 154.1 > 89.1 |
Metabolic Pathway of L-Glutamic Acid
L-Glutamic acid is a central node in amino acid metabolism, linking to the Krebs cycle (TCA cycle) and other key metabolic pathways.
Figure 3. Simplified metabolic pathway of L-Glutamic acid.
References
- 1. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edepot.wur.nl [edepot.wur.nl]
A Comparative Guide to Analytical Platforms for L-Glutamic Acid-15N,d5 Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the two primary analytical platforms for the detection and quantification of L-Glutamic acid-15N,d5: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of platform is critical for researchers in metabolomics, proteomics, and drug development who rely on stable isotope-labeled compounds for precise and accurate quantification. This document outlines the performance characteristics, experimental protocols, and key considerations for each technique to aid in selecting the most suitable method for your research needs.
At a Glance: LC-MS/MS vs. GC-MS for this compound Analysis
Both LC-MS/MS and GC-MS are powerful techniques for the analysis of this compound, each with its own set of advantages and disadvantages. LC-MS/MS is often favored for its high specificity and reduced need for sample derivatization, making it well-suited for complex biological matrices. In contrast, GC-MS can offer excellent chromatographic resolution and sensitivity but typically requires a derivatization step to make the amino acid volatile.
The following table summarizes the key quantitative performance characteristics of each platform based on published experimental data.
| Parameter | LC-MS/MS | GC-MS | Key Considerations |
| Limit of Detection (LOD) | 0.12 - 4.4 ng/mL[1] | 100 ng/mL[2] | LC-MS/MS generally offers lower limits of detection for underivatized glutamic acid. |
| Limit of Quantitation (LOQ) | 3.4 - 30.9 ng/mL[1] | 0.5 µg/mL[2] | The LOQ for LC-MS/MS is consistently lower, allowing for quantification of trace amounts. |
| Linearity (R²) | ≥0.99[3] | >0.99[2] | Both platforms demonstrate excellent linearity over a wide dynamic range. |
| Precision (%RSD) | <10% (within- and between-day)[4] | <5% (within-day and day-to-day)[5] | Both methods show high precision, with GC-MS demonstrating slightly better reproducibility in some studies. |
| Accuracy (% Recovery) | 82 - 113%[6] | ~100%[5] | Both platforms provide high accuracy for the quantification of glutamic acid. |
| Sample Preparation | Protein precipitation, optional SPE[1][4] | Derivatization required[5][7] | LC-MS/MS offers a simpler and faster sample preparation workflow. |
| Analysis Time | ~10-15 minutes per sample[1][3] | Variable, depends on derivatization and GC program | LC-MS/MS can offer higher throughput due to the elimination of the derivatization step. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of this compound using LC-MS/MS and GC-MS.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. Determination of l-glutamic acid and γ–aminobutyric acid in mouse brain tissue utilizing GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of L-[(15)N] glutamic acid and homoglutathione to determine both glutathione synthesis and concentration by gas chromatography-mass spectrometry (GCMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem-agilent.com [chem-agilent.com]
- 7. revroum.lew.ro [revroum.lew.ro]
L-Glutamic Acid-15N,d5 in Neuroscience Research: A Comparative Guide to Stable Isotope Tracing
In the intricate landscape of neuroscience research, understanding the dynamics of neurotransmission and metabolism is paramount. Glutamate, the primary excitatory neurotransmitter in the central nervous system, is at the heart of numerous neural processes, and its dysregulation is implicated in various neurological disorders.[1][2] Stable isotope-labeled compounds, such as L-Glutamic acid-15N,d5, have emerged as powerful tools to trace and quantify the metabolic fate of glutamate in vivo and in vitro. This guide provides a comprehensive comparison of this compound with other commonly used tracers, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their specific scientific questions.
Performance Comparison of Isotopic Tracers for Glutamate Metabolism
The choice of an isotopic tracer is critical and depends on the specific metabolic pathway and analytical method being employed. This compound offers the distinct advantage of simultaneously tracing both the nitrogen and carbon skeletons of glutamate, providing a more comprehensive picture of its metabolic journey. Below is a comparison with other commonly used tracers.
| Tracer | Primary Analytical Technique(s) | Key Advantages | Common Applications in Neuroscience |
| This compound | Mass Spectrometry (GC-MS, LC-MS/MS) | - Dual labeling allows for tracing of both nitrogen and carbon pathways.- High sensitivity and specificity with MS detection.- Can be used as an internal standard for quantification.[3] | - Quantifying glutamate and glutamine plasma levels and isotopic enrichments.[4]- Metabolic flux analysis.[3] |
| [1-13C]glucose | NMR Spectroscopy, Mass Spectrometry | - Traces de novo synthesis of glutamate through the TCA cycle.- Well-established methods for analyzing 13C labeling patterns. | - Measuring glutamate/glutamine cycle flux.- Assessing neuronal and glial metabolic activity. |
| [2-15N]glutamine | Mass Spectrometry (GC-MS, LC-MS/MS), NMR Spectroscopy | - Directly traces the conversion of glutamine to glutamate via glutaminase.- Useful for studying the glutamate-glutamine cycle. | - Investigating precursors of glutamic acid nitrogen in neurons.[5]- Measuring in vivo glutamine synthetase activity.[6] |
| H14CO3- (Bicarbonate) | Scintillation Counting | - Traces anaplerotic CO2 fixation, primarily by pyruvate carboxylase in glia. | - Estimating the rate of synthesis of glutamate and glutamine. |
| [15N]leucine / [15N]alanine | Mass Spectrometry (GC-MS) | - Traces nitrogen contribution from branched-chain amino acids to the glutamate pool via transamination. | - Studying transamination reactions as a source of glutamate nitrogen.[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of stable isotope tracers. Below are summaries of key experimental protocols for utilizing this compound and its alternatives.
Protocol 1: Quantification of Glutamate and Glutamine in Plasma using GC-MS
This protocol is adapted from methodologies for the simultaneous quantification of glutamine and glutamate plasma levels and their isotopic enrichments.[4][7]
1. Sample Preparation:
-
To a plasma sample (e.g., 250 µL), add a deuterated internal standard (e.g., deuterated glutamine and glutamate) for quantification by reverse isotope dilution.
-
Add an ion-pairing agent like ammonium formate.
-
Extract the amino acids using a methanol:water solution (e.g., 4.3:1).[4]
-
For separate analysis of glutamine and glutamate, use miniature anion-exchange columns to separate the two amino acids.[7]
2. Derivatization:
-
The separated or extracted amino acids are derivatized to make them volatile for GC-MS analysis. A common method is the formation of tertiary-butyldimethylsilyl (t-BDMS) derivatives.[4]
3. GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
-
The different isotopologues of glutamate and glutamine are separated based on their mass-to-charge ratio, allowing for the determination of isotopic enrichment.
Protocol 2: In Vivo Glutamate Metabolism Study using a Double-Isotope Procedure
This protocol outlines a method to track glutamate metabolism in the brain of awake, unrestrained animals.
1. Animal Preparation and Infusion:
-
Surgically implant catheters for infusion of stable isotopes.
-
Continuously infuse a combination of tracers, for example, H14CO3- and [1-13C]glucose, for varying durations (e.g., 5 to 60 minutes).
2. Sample Collection and Processing:
-
At the end of the infusion period, euthanize the animal and rapidly collect brain tissue.
-
Prepare whole-brain extracts.
3. Analysis:
-
Measure the appearance of 14C in brain glutamate and glutamine using scintillation counting.
-
Measure the appearance of 13C in the C-4 position of glutamate and glutamine using mass spectrometry or NMR spectroscopy.
4. Data Analysis:
-
Calculate the rate of total neuronal glutamate turnover, the anaplerotic rate of synthesis of glutamine and glutamate from H14CO3-, and the flux through the glutamate/glutamine cycle based on the time-dependent incorporation of the isotopes.
Quantitative Data Summary
The following table summarizes quantitative data from representative studies, showcasing the types of measurements that can be obtained using various isotopic tracers.
| Parameter Measured | Tracer(s) Used | Value | Organism/Model | Reference |
| Rate of 14C-glutamate synthesis from H14CO3- | H14CO3-, [1-13C]glucose | 1.29 ± 0.11 nmoles/min/mg protein | Rat brain (in vivo) | |
| Rate of 14C-glutamine synthesis from H14CO3- | H14CO3-, [1-13C]glucose | 1.48 ± 0.10 nmoles/min/mg protein | Rat brain (in vivo) | |
| Total glutamate turnover | H14CO3-, [1-13C]glucose | 9.39 ± 0.73 nmoles/min/mg protein | Rat brain (in vivo) | |
| Upper limit for glutamate/glutamine cycle flux | H14CO3-, [1-13C]glucose | 4.6 nmoles/min/mg protein | Rat brain (in vivo) | |
| [15N]Glutamine measurement precision | [15N]Glutamine | 3.8% average relative standard error | Plasma | [4] |
| [15N]Glutamate measurement precision | [15N]Glutamate | 12% mean relative standard error | Plasma | [4] |
| In vivo glutamine synthetase activity | [5-15N]Glutamine | 3.3 to 6.8 µmol/g/h | Rat brain (in vivo) | [6] |
Visualizing Metabolic Pathways and Workflows
Graphical representations of metabolic pathways and experimental workflows can greatly aid in the understanding of complex biological processes and experimental designs.
Caption: The Glutamate-Glutamine Cycle and points of entry for isotopic tracers.
Caption: General experimental workflow for stable isotope tracing in neuroscience.
References
- 1. synapseforges.com [synapseforges.com]
- 2. acnp.org [acnp.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Glutamine and glutamate: automated quantification and isotopic enrichments by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Precursors of glutamic acid nitrogen in primary neuronal cultures: studies with 15N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo N-15 MRS study of glutamate metabolism in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A method for measuring both glutamine and glutamate levels and stable isotopic enrichments - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Multiply-Labeled L-Glutamic Acid-15N,d5: Enhancing Metabolic Insights
For researchers, scientists, and drug development professionals, the pursuit of precise and detailed metabolic understanding is paramount. In the realm of stable isotope tracing, multiply-labeled compounds offer a significant leap forward in analytical power. This guide provides a comprehensive comparison of multiply-labeled L-Glutamic acid-15N,d5 with its singly-labeled alternatives, supported by experimental principles and methodologies to empower your research.
The use of stable isotopes in metabolic research has revolutionized our ability to trace the fate of molecules within complex biological systems. While singly-labeled compounds have been instrumental, the advent of multiply-labeled tracers, such as this compound, provides a higher level of resolution, enabling the dissection of intricate metabolic pathways with greater accuracy.
The Superiority of Multiple Labels: A Comparative Overview
The primary advantage of using this compound lies in the ability to simultaneously trace both the nitrogen and carbon skeletons of the molecule. This dual-labeling strategy offers distinct benefits over singly-labeled counterparts like L-Glutamic acid-15N or L-Glutamic acid-d5.
In metabolic flux analysis, the goal is to quantify the rates of metabolic reactions. The additional mass shifts provided by the multiple labels in this compound allow for a more detailed analysis of mass isotopomer distributions in downstream metabolites. This enhanced detail helps to distinguish between different metabolic pathways that may converge on the same product. For instance, it can help differentiate between the oxidative and reductive pathways of the TCA cycle, a critical aspect of cancer metabolism research.
| Feature | This compound | L-Glutamic acid-15N | L-Glutamic acid-d5 |
| Tracer Information | Simultaneous tracing of nitrogen and carbon backbone | Traces the nitrogen atom | Traces the carbon backbone |
| Mass Shift | High (Δm/z = +6) | Low (Δm/z = +1) | Moderate (Δm/z = +5) |
| Metabolic Pathway Resolution | High; distinguishes between pathways with greater confidence | Moderate; primarily for nitrogen metabolism studies | Moderate; primarily for carbon metabolism studies |
| Mass Isotopomer Analysis | Richer isotopomer patterns for enhanced flux analysis | Simpler isotopomer patterns | Simpler isotopomer patterns |
| Background Interference | Reduced potential for overlap with naturally abundant isotopes | Potential for overlap with natural 13C abundance | Minimal overlap with natural isotopes |
| Ideal Applications | Complex metabolic flux analysis, studying interplay of carbon and nitrogen metabolism | Nitrogen balance studies, amino acid transamination | Carbon backbone tracing, TCA cycle analysis |
Key Applications and Experimental Insights
The utility of multiply-labeled this compound extends across various research domains:
-
Oncology: In cancer cells, glutamine and glutamate are key anaplerotic substrates for the TCA cycle. This compound can elucidate the contributions of glutaminolysis to cellular bioenergetics and biosynthesis, providing insights into metabolic reprogramming in cancer.
-
Neuroscience: Glutamate is a major excitatory neurotransmitter in the central nervous system and the precursor to the inhibitory neurotransmitter GABA. Tracing with this compound can shed light on the glutamate-glutamine cycle between neurons and astrocytes, as well as GABA synthesis pathways.[1][2][3][4]
-
Drug Development: Understanding how a drug candidate impacts cellular metabolism is crucial. This compound can be employed in preclinical studies to assess the on-target and off-target metabolic effects of novel therapeutics.
Experimental Workflow and Methodologies
A typical experimental workflow for using this compound in cell culture for metabolic flux analysis is outlined below.
Caption: A typical experimental workflow for metabolic flux analysis using this compound.
Detailed Experimental Protocol: LC-MS/MS Analysis of this compound and its Metabolites
This protocol provides a general framework for the analysis of this compound and its downstream metabolites in cell culture experiments. Optimization may be required for specific cell types and instrumentation.
1. Cell Culture and Isotopic Labeling:
-
Culture cells of interest to the desired confluency in standard growth medium.
-
Replace the standard medium with a custom medium containing this compound at a known concentration. The corresponding unlabeled L-Glutamic acid should be omitted.
-
Incubate the cells for a time course determined by the specific metabolic pathway under investigation to allow for the incorporation of the labeled glutamate into downstream metabolites.
2. Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
3. LC-MS/MS Analysis:
-
Chromatography:
-
Use a HILIC (Hydrophilic Interaction Liquid Chromatography) or reversed-phase C18 column suitable for the separation of polar metabolites.
-
Employ a gradient elution with mobile phases typically consisting of water and acetonitrile with additives like formic acid or ammonium acetate to improve ionization.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative ion mode for better sensitivity for organic acids like glutamate.
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to accurately measure the mass-to-charge ratio (m/z) of the different isotopologues.
-
Develop a targeted Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) method to quantify the different isotopologues of glutamate and its key downstream metabolites (e.g., alpha-ketoglutarate, succinate, malate, citrate, aspartate, GABA). The transitions will be specific for the mass shifts introduced by the 15N and d5 labels.
-
4. Data Analysis:
-
Integrate the peak areas for each isotopologue of the target metabolites.
-
Correct for the natural abundance of stable isotopes (e.g., 13C).
-
Calculate the mass isotopomer distribution for each metabolite.
-
Use metabolic flux analysis software (e.g., INCA, Metran) to fit the experimental data to a metabolic model and calculate the flux through the relevant pathways.
Visualizing Metabolic Pathways: The Journey of L-Glutamic Acid
Understanding the flow of atoms from this compound through central metabolic pathways is key to interpreting experimental data. The following diagrams illustrate the tracing of the labeled atoms in key metabolic routes.
Glutamate Metabolism and Entry into the TCA Cycle
Caption: Entry of this compound into the TCA cycle and related pathways.
Tracing Labeled Atoms in the TCA Cycle
Caption: Tracing the deuterium labels from L-Glutamic acid-d5 through the TCA cycle.
Glutamate to GABA Synthesis Pathway
Caption: Conversion of this compound to GABA-15N,d4.
Conclusion
The use of multiply-labeled this compound offers a powerful tool for researchers seeking to unravel the complexities of cellular metabolism. Its ability to provide simultaneous information on both nitrogen and carbon flux provides a level of detail that is unattainable with singly-labeled tracers. By leveraging the experimental frameworks and analytical approaches outlined in this guide, scientists and drug development professionals can gain deeper insights into the metabolic underpinnings of health and disease, ultimately accelerating the pace of discovery and innovation.
References
- 1. Frontiers | The Glutamate–Glutamine (GABA) Cycle: Importance of Late Postnatal Development and Potential Reciprocal Interactions between Biosynthesis and Degradation [frontiersin.org]
- 2. Glutaminase Catalyses Reaction of Glutamate to GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glutamate/GABA Synthesis & Metabolism [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of L-Glutamic Acid-15N,d5: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. L-Glutamic acid-15N,d5, an isotopically labeled compound, is generally considered non-hazardous, mirroring the characteristics of its parent compound, L-Glutamic acid.[1] However, prudent laboratory practices dictate that all chemicals, regardless of their hazard classification, be handled and disposed of with caution.[1] This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound.
Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. While L-Glutamic acid is not classified as a hazardous substance, direct contact with the skin or eyes should be avoided.[2] In the event of a spill, the affected area should be wiped clean, and the spilled material collected for disposal.[1]
Quantitative Data Summary
| Property | Value |
| Molecular Weight | ~152.16 g/mol |
| Melting Point | ~205 °C (decomposes) |
| Solubility in Water | Slightly soluble[1] |
| Appearance | White crystalline powder[1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in accordance with institutional guidelines and local regulations. The following is a general experimental protocol for its disposal:
-
Material Collection: Carefully collect the waste this compound, whether in solid form or as a solution. For spills, use an absorbent material to collect any liquid.
-
Packaging: Place the collected waste into a clearly labeled, sealed container. The label should include the chemical name ("this compound") and any other information required by your institution's waste management program.
-
Waste Stream Determination: Based on your institution's chemical hygiene plan and local regulations, determine the appropriate waste stream. Since L-Glutamic acid is non-hazardous, it may be permissible to dispose of it as non-hazardous solid waste. However, it is crucial to confirm this with your environmental health and safety (EHS) department. Do not pour down the drain. [3]
-
Disposal: Hand over the packaged and labeled waste to your institution's EHS personnel for final disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling L-Glutamic acid-15N,d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling L-Glutamic acid-15N,d5. Adherence to these guidelines is crucial for ensuring personal safety and maintaining the integrity of your research.
This compound is a stable isotope-labeled compound. Stable isotopes are non-radioactive and do not pose a radiological threat, making them safer alternatives to their radioactive counterparts.[1][2] The safety precautions for this compound are comparable to those for the unlabeled L-Glutamic acid, which is generally not considered a hazardous substance.[3] However, as with any chemical, proper handling is essential to minimize exposure and prevent contamination.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, the following personal protective equipment is required to prevent inhalation, skin, and eye contact.[4][5]
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Glasses/Goggles | Should be worn at all times. Use safety glasses with side shields or chemical safety goggles.[1][4][6] |
| Hand Protection | Gloves | Chemically resistant gloves (e.g., nitrile) are recommended. Inspect gloves for tears before use and change them regularly, or immediately if contaminated.[1][4][6] |
| Body Protection | Lab Coat | A standard lab coat should be worn to protect against skin contact.[1][4] |
| Respiratory Protection | Face Mask/Respirator | Recommended when handling the powder outside of a fume hood to avoid inhalation of dust particles. An N95 or N100 particle mask is sufficient.[4][6] |
Operational Plan: Step-by-Step Handling Procedure
Following a structured workflow is critical for both safety and experimental accuracy.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
